Methylenediurea

Catalog No.
S563186
CAS No.
13547-17-6
M.F
C3H8N4O2
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylenediurea

CAS Number

13547-17-6

Product Name

Methylenediurea

IUPAC Name

(carbamoylamino)methylurea

Molecular Formula

C3H8N4O2

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2,(H3,4,6,8)(H3,5,7,9)

InChI Key

KQVLODRFGIKJHZ-UHFFFAOYSA-N

SMILES

C(NC(=O)N)NC(=O)N

solubility

0.22 M

Canonical SMILES

C(NC(=O)N)NC(=O)N

The exact mass of the compound Methylenediurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.22 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643493. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile of Methylenediurea (MDU)

Author: Smolecule Technical Support Team. Date: February 2026

Methylene diurea (MDU) is an organic compound with the formula CH₂(NHC(O)NH₂)₂ [1]. The table below summarizes its core identifiers and properties:

Property Description
IUPAC Name N,N''-Methylenediurea [1]
Other Names Methylenebis(urea), (carbamoylamino)methylurea [1] [2]
Molecular Formula C₃H₈N₄O₂ [1] [2]
Molar Mass 132.123 g·mol⁻¹ [1] [2]
Appearance White, water-soluble solid [1]
Melting Point 203 °C (397 °F; 476 K) [1]
CAS RN 13547-17-6 [2]
EC Number 236-918-5 [1] [2]

Synthesis and Primary Applications

MDU is predominantly synthesized by the condensation of formaldehyde and urea [1]. Its key applications are in industrial manufacturing and agriculture.

  • Industrial Chemistry: MDU is a crucial intermediate in producing urea-formaldehyde resins, which are widely used as adhesives and in plastics [1].
  • Agriculture: Together with its polymer, dimethylene triurea (DMTU), MDU is a component of some controlled-release fertilizers [1]. Its slow degradation in soil provides a prolonged nitrogen release.
  • Emerging Application - Seed Treatment: A recent study demonstrates the formation of a new double compound based on MDU and para-aminobenzoic acid (PABA) with a molar ratio of MDU:PABA = 1:2. This compound, with low hygroscopicity and high swelling capacity, is being investigated as an active ingredient for protecting cotton seeds from infectious diseases [3].

Microbial Degradation Pathway

The biodegradation of MDU in the environment involves a specific enzymatic pathway, as studied in bacteria like Ochrobactrum anthropi isolated from garden soil [4]. The process can be visualized as follows, showing how the bacterium utilizes MDU as a nitrogen source:

MDU_Degradation MDU MDU MDUase\n(Induced) MDUase (Induced) MDU->MDUase\n(Induced) DMTU DMTU DMTU->MDUase\n(Induced) DegradationProducts Urea Ammonia Formaldehyde MDUase\n(Induced)->DegradationProducts Assimilation Scavenging for Ammonia & Urea DegradationProducts->Assimilation

MDU degradation pathway in Ochrobactrum anthropi.

Key elements of this pathway include:

  • Key Enzyme: The enzyme methylenediurease (MDUase), also known as methylenediurea deiminase, is responsible for the initial degradation of both MDU and DMTU [4].
  • Enzyme Induction: The synthesis of MDUase is specifically induced when the bacterium uses methyleneureas as its sole nitrogen source [4].
  • Product Processing: The degradation products are further broken down by highly expressed enzymes including urease and formaldehyde dehydrogenase, while high-affinity transport systems scavenge for ammonia and urea [4].

Potential in Drug Development

While direct use of MDU as a drug is not established, one study demonstrates the relevance of its molecular scaffold in pharmaceutical discovery. A computational screen identified small-molecule inhibitors of MyD88-dependent signaling pathways, which are critical in pro-inflammatory diseases and toxic shock [5].

The inhibitor T5910047 was identified, and a similarity search in the PubChem database discovered more potent, drug-like compounds such as T6167923. These compounds disrupt MyD88 homodimerization and showed efficacy in protecting mice from lethal toxic shock [5]. This suggests that the MDU-related chemical structure can serve as a core template for developing new therapeutic agents.

References

Methylene Urea Hydrolyzing Enzyme (MUase): Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and functional properties of MUase as described in the available literature [1] [2].

Characteristic Description
Enzyme Name Methylene Urea-hydrolyzing enzyme (MUase)
Source Organism Agrobacterium tumefaciens (also known as Rhizobium radiobacter) [1] [2]
Localization Intracellular [1]
Induction Induced when MU is used as the sole nitrogen source [1]
Nitrogen Source for Production Maximum specific activity achieved with NH4Cl or urea [1]
Native Molecular Structure Tetrameric [2]
Function Hydrolyzes condensation products of urea and formaldehyde (ureaform/methylene ureas), which are slow-release nitrogen fertilizers [1] [2]

Experimental Protocol: MUase Activity Assay

While a complete step-by-step purification protocol is available in the primary literature [2], the general principle for studying MUase activity involves the following methodology.

G A Bacterial Culture (Agrobacterium tumefaciens) B Induction with Methylene Urea A->B C Cell Harvest & Lysis B->C D Centrifugation C->D E Assay Supernatant for MUase Activity D->E F Quantify Reaction Products (e.g., Ammonia Release) E->F

Experimental workflow for MUase activity assessment

The core experimental approach involves cultivating the bacterium under inducing conditions and then measuring the enzyme's hydrolytic activity.

  • Culture Conditions: The MU-degrading bacterium, Agrobacterium tumefaciens, is cultured in a medium where methylene urea (MU) serves as the sole nitrogen source to induce enzyme production [1].
  • Enzyme Preparation: Cells are harvested and lysed to release intracellular proteins. The MUase enzyme is then purified from this lysate [1] [2].
  • Activity Assay: The enzymatic reaction is carried out by incubating the purified enzyme with MU substrates. The hydrolysis activity is typically measured by monitoring the release of products, such as ammonia, which can be quantified using standard colorimetric methods [2].

Research Context and Considerations

The available research provides a foundational understanding of MUase, but it's important to be aware of its context and limitations for your drug development work.

  • Primary Research Focus: The studied MUase is of bacterial origin and its characterization was driven by agricultural interests, specifically understanding the biodegradation of slow-release fertilizers in soil [1] [2]. The enzyme is noted as a potential tool for modifying urea-formaldehyde resins to improve their biodegradability [2].
  • Pathogenicity Note: The source organism, Agrobacterium tumefaciens, is a known plant pathogen. The specific strain studied was confirmed to be pathogenic via a bioassay, a crucial factor for safety considerations in any application [1].
  • Information Gap: The search results did not contain any information linking MUase directly to human signaling pathways, drug mechanisms, or therapeutic targets.

References

methylenediurease MDUase enzyme mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Mechanism and Functional Role

Methylenediurease (EC 3.5.3.21), also known as methylenediurea deaminase, is a bacterial enzyme that degrades urea-formaldehyde condensation products [1] [2] [3].

The primary reaction catalyzed by methylenediurease is the hydrolysis of this compound (MDU), which can be represented by the following steps [2]:

  • This compound + H₂O ⇌ N-(carboxyaminomethyl)urea + NH₃
  • N-(carboxyaminomethyl)urea ⇌ N-(aminomethyl)urea + CO₂
  • N-(aminomethyl)urea + H₂O ⇌ urea + NH₃ + formaldehyde

In the bacterium Ochrobactrum anthropi, this enzyme is located in the periplasm and its synthesis is specifically induced when methyleneureas (MU) are used as the sole nitrogen source [1] [3]. The degradation products—ammonia, urea, and formaldehyde—are further metabolized by other highly expressed enzymes, including urease, and NAD-specific formaldehyde and formate dehydrogenase [1] [3]. The organism also synthesizes high-affinity transport systems for urea and ammonia to scavenge these products from the environment [1].

Quantitative Biochemical Data

The table below summarizes key functional and biochemical characteristics of methylenediurease:

Aspect Description
Systematic Name This compound aminohydrolase [2]
EC Number EC 3.5.3.21 [2]
Reaction Catalyzed Hydrolytic degradation of this compound (MDU) and dimethylenetriurea (DMTU) [1]
Final Products Urea, ammonia, formaldehyde, carbon dioxide [1]
Cellular Location Periplasm (in Ochrobactrum anthropi) [1]
Inducing Condition Growth on methyleneureas (MU) as sole nitrogen source [1]

Modern Experimental Context

While detailed wet-lab protocols for methylenediurease are not available in the search results, modern bioinformatics and computational approaches offer methods for studying enzymes of unknown or poorly characterized function, which could be applied to similar proteins.

  • Computational Function Prediction: Kernel-based machine learning methods, such as Hierarchical Max-Margin Markov (HM3) and Maximum Margin Regression (MMR), can predict enzyme function with high accuracy (over 85% for full EC number classification) by using features like amino acid sequence and predicted conserved residues (GTG features) [4].
  • Structure-Based Substrate Docking: For enzymes with a known or predicted 3D structure, docking simulations that use high-energy intermediate forms of potential metabolites (rather than ground-state structures) can successfully identify native substrates. This method was used to discover the deaminase activity of the Tm0936 enzyme from Thermotoga maritima [5].

The DOT script below represents the logical workflow for this structure-based function prediction approach.

G Start Start: Enzyme of Unknown Function Structure Obtain 3D Structure (X-ray, AlphaFold2) Start->Structure DB Query Metabolite Database (e.g., KEGG) Structure->DB Convert Convert Ground-State Metabolites to High-Energy Intermediates DB->Convert Dock Perform Computational Docking Simulation Convert->Dock Rank Rank Docking Hits by Complementarity Score Dock->Rank Test Experimental Validation of Top Substrate Candidates Rank->Test

Workflow for predicting enzyme function via substrate docking.

A Path Forward for Research

The most current information specifically about methylenediurease is from 1998. To build a modern research program, I suggest these directions:

  • Explore Homologous Enzymes: Use protein databases (like UniProt) to find modern sequences and potential AlphaFold2-predicted structures of methylenediurease and its homologs to serve as new starting points [6].
  • Apply Computational Methods: Utilize the structure-based docking [5] and machine learning function prediction methods [4] described to validate and potentially expand the understanding of this enzyme's substrate range.
  • Investigate Related Pathways: The degradation of urea-formaldehyde involves a coordinated system. Research could focus on the regulation of this pathway or the biotechnological application of the bacteria or enzyme consortium in bioremediation [1] [3].

References

methylene urea degradation pathway in soil

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Degradation Pathway

The following diagram illustrates the sequential breakdown of methylene urea in soil, from initial polymer to final plant-available forms.

mu_pathway cluster_soil Soil Environment MU Methylene Urea (Polymer) MicrobialAction Microbial Enzymatic Hydrolysis (e.g., by Ochrobactrum anthropi) MU->MicrobialAction Step 1 Urea Urea Urease Urease Enzyme Urea->Urease Step 3 Ammonium Ammonium (NH₄⁺) Nitrification Nitrification (Soil Bacteria) Ammonium->Nitrification Step 5 Nitrate Nitrate (NO₃⁻) MicrobialAction->Urea Step 2 Urease->Ammonium Step 4 Nitrification->Nitrate Step 6

Diagram of Methylene urea soil degradation pathway

The degradation process begins with soil microbes secreting specialized enzymes that hydrolyze the MU polymer [1]. This initial breakdown step is often the rate-limiting stage, determining the overall speed of nitrogen release [2].

Released urea is rapidly converted to ammonium (NH₄⁺) by the ubiquitous enzyme urease in the soil [1]. This ammonium is then available for plant uptake. Finally, through the process of nitrification, specific soil bacteria oxidize ammonium into nitrate (NO₃⁻), the other primary form of nitrogen that plants can absorb [1].

Key Experimental Methods

Studying this pathway requires methods to track both the chemical changes and the microbial community dynamics.

  • PCR-Denaturing Gradient Gel Electrophoresis (PCR-DGGE): This technique was used to analyze shifts in the overall bacterial community structure in soil treated with MU compared to control samples. It helps identify which bacterial populations are responding to the presence of the fertilizer [3].
  • Plate Counting and Isolation of Degraders: Researchers used culture-based methods to isolate pure strains of bacteria capable of using MU as a nitrogen source. This allows for the direct identification and study of key degraders like Ochrobactrum anthropi and Agrobacterium tumefaciens [3].
  • Enzyme Purification and Characterization: The ureaform-degrading enzyme from Ochrobactrum anthropi was purified and its properties studied to confirm its specific role in cleaving the methylene-urea bonds [2].
  • Soil Incubation and ¹⁵N Tracer Studies: Soil samples are incubated under controlled conditions (e.g., different temperatures). Using ¹⁵N-labeled MU allows researchers to precisely track the conversion of fertilizer nitrogen into ammonium, nitrate, and other forms over time, calculating mineralization rates [2].

Factors Influencing Degradation Rate

The speed of MU degradation is not constant and is affected by environmental conditions.

Factor Effect on Degradation Rate Experimental Evidence
Temperature Increased temperature significantly accelerates the rate of MU mineralization. A 6-month incubation study showed 63% of MU-S nitrogen was mineralized at 30°C, compared to only 52% at 20°C [2].
MU Polymer Chain Length/Solubility Shorter polymer chains (higher solubility) are degraded and mineralized faster than longer chains. In a greenhouse study, the fertilizer N efficiency for a "Short" (S) MU type was 65-67%, whereas types with longer chains ("Medium" and "Long") released nitrogen more slowly [2].
Soil Microbial Biomass The size and activity of the general soil microbial biomass have a minimal effect on the MU degradation rate. The same study found that soils with low (fallow) and high (cover crop) microbial activity showed no significant difference in MU mineralization rates [2].

Research Summary

  • Pathway: Methylene urea degradation is a microbially driven, enzymatic process that follows a clear pathway from polymer to urea, then to ammonium, and finally to nitrate.
  • Key Actors: Specific bacteria like Ochrobactrum anthropi and their extracellular enzymes are primarily responsible for the initial breakdown.
  • Rate Control: The degradation speed is highly dependent on temperature and the initial solubility/polymer chain length of the MU product, but is largely independent of the total size of the soil microbial biomass.

References

Rhizobium radiobacter methylene urea degradation

Author: Smolecule Technical Support Team. Date: February 2026

Bacterial Strain and Enzyme Overview

Rhizobium radiobacter (also known as Agrobacterium tumefaciens) is a soil-dwelling bacterium that can utilize methylene urea (MU), a slow-release nitrogen fertilizer, as a nitrogen source [1] [2].

A key study isolated and characterized a methylene urea-hydrolyzing enzyme from R. radiobacter [1]. This enzyme initiates the degradation of MU, which is a condensation product of urea and formaldehyde, making the nitrogen available for microbial and plant use [1] [2]. The table below summarizes the core information about the bacterial strain and the enzyme.

Characteristic Description
Organism Rhizobium radiobacter (syn. Agrobacterium tumefaciens) [1]
Isolated Enzyme Methylene urea-hydrolyzing enzyme [1]
Primary Function Hydrolyzes the condensation products of urea and formaldehyde (ureaform) [1]
Significance Enables the bacterium to use slow-release fertilizers as a nitrogen source; responsible for the initial step in MU degradation in soil [1] [2]

Enzyme Characterization and Degradation Data

The purification and characterization of the methylene urea-hydrolyzing enzyme revealed several key physicochemical properties. The degradation process and its efficiency are influenced by environmental factors such as temperature [1] [2].

Parameter Findings / Characteristics
Native Molecular Mass Approximately 220 kDa [1]
Subunit Structure Tetrameric (composed of four identical subunits) [1]
Temperature Optimum Highest mineralization rates observed at 30°C compared to 20°C [2]
Degradation Kinetics Data suggests degradation follows first-order reaction kinetics; however, modeling with simple exponential decay equations may not fully capture the complexity [2]
Mineralization Rate (Example) In a 6-month soil incubation, 52-63% of the nitrogen in a short MU formulation was mineralized, depending on temperature [2]

The following diagram outlines the general experimental workflow for isolating the bacterium and characterizing its MU-degrading function, based on methodologies from the research:

G SoilSample Soil Sample Collection Enrichment Enrichment Culture with Methylene Urea as N source SoilSample->Enrichment Isolation Isolation of Pure Bacterial Strain Enrichment->Isolation Identification Strain Identification (Rhizobium radiobacter) Isolation->Identification EnzymePurif Enzyme Purification Identification->EnzymePurif Charact Enzyme Characterization EnzymePurif->Charact Assay Enzyme Activity Assay & Degradation Kinetics Charact->Assay

Figure 1: A generalized experimental workflow for isolating R. radiobacter and characterizing its methylene urea-degrading enzyme.

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is a synthesis of key methodological details.

Isolation of R. radiobacter Utilizing Methylene Urea

The MU-degrading strain of R. radiobacter was isolated from soil using a selective enrichment culture technique [1] [2].

  • Culture Medium: A minimal medium with MU as the sole nitrogen source.
  • Incubation: Cultures are typically incubated aerobically at around 28°C [1] [3].
  • Purification: Isolated colonies are purified on solid agar medium and identified through standard microbiological and genetic methods (e.g., 16S rRNA sequencing) [1] [3].
Purification of the Methylene Urea-Hydrolyzing Enzyme

The enzyme was purified from cell-free extracts of R. radiobacter [1]. A typical protocol involves the steps shown in the diagram below.

G CellGrowth Cell Culture & Harvesting Lysis Cell Lysis (Centrifugation for supernatant) CellGrowth->Lysis Precip Precipitation (Ammonium Sulfate) Lysis->Precip Chrom1 Chromatography Step 1 (e.g., Ion-Exchange) Precip->Chrom1 Chrom2 Chromatography Step 2 (e.g., Gel Filtration) Chrom1->Chrom2 Analysis Purity Analysis (SDS-PAGE) Chrom2->Analysis

Figure 2: A generalized flow diagram for the purification of the methylene urea-hydrolyzing enzyme from R. radiobacter.
Enzyme Activity Assay and Degradation Studies

Enzyme activity is determined by measuring the rate of hydrolysis of MU or related ureaform substrates [1] [2].

  • Activity Measurement: Methods may include spectrophotometric analysis or monitoring the release of ammonia or urea from the substrate [1] [2].
  • Soil Incubation Studies: To study degradation in a more natural environment, MU fertilizers can be mixed with soil and incubated under controlled conditions (e.g., at 20°C and 30°C). The mineralization rate is tracked by measuring extractable ammonium and nitrate over time [2].

Research Applications and Notes

  • Bioremediation and Agriculture: Understanding this bacterial pathway is relevant for managing the nutrient release from slow-release fertilizers in agricultural systems and for potential bioremediation applications [1] [2].
  • Contrast with Other Bacteria: The enzyme from R. radiobacter is noted to be different from a similar enzyme found in Ochrobactrum anthropi in terms of its regulation and physicobiochemical properties [1].

References

Comprehensive Technical Guide: Methylenediurea Degradation by Ochrobactrum anthropi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochrobactrum anthropi and Its Biodegradation Potential

Ochrobactrum anthropi is a remarkable Gram-negative, aerobic, non-fermentative bacterium that exhibits extraordinary metabolic versatility beyond its clinical significance as an opportunistic pathogen [1] [2]. Originally classified in the genus Brucella, this motile, oxidase-positive bacterium has been reclassified as Ochrobactrum anthropi despite some ongoing taxonomic discussions [3]. While it can cause infections in immunocompromised humans, particularly through contaminated medical devices [1] [4] [5], its environmental distribution and biodegradation capabilities have attracted significant scientific interest for bioremediation applications.

This bacterium has demonstrated exceptional capacity to degrade various recalcitrant environmental pollutants, including phthalate esters used as plasticizers [6], pyrethroid insecticides [7], and notably, urea-formaldehyde condensation products known as ureaform [8]. The isolate Ochrobactrum anthropi UF4 specifically degrades methylenediurea and related ureaform compounds, which are slow-release nitrogen fertilizers that can persist in agricultural environments [8]. This degradation capability is mediated by a specific inducible enzyme system that enables the bacterium to utilize these compounds as nutrient sources.

This compound Degradation Enzyme System

Enzyme Identification and Characterization

The key enzyme responsible for this compound degradation in O. anthropi strain UF4 has been identified as This compound amidinohydrolase, also classified as This compound deiminase [8]. This inducible enzyme catalyzes the hydrolysis of urea-formaldehyde condensation products of varying molecular sizes, including this compound, dimethylenetriurea, and trimethylenetetraurea.

Molecular Properties:

  • Native Molecular Mass: 140 ± 25 kDa as determined by size exclusion chromatography [8]
  • Subunit Structure: Composed of identical subunits of 38 ± 5 kDa, indicating a tetrameric quaternary structure [8]
  • Induction Profile: Enzyme synthesis is specifically induced during bacterial growth in the presence of ureaform substrates [8]
  • Regulation: No complete repression of enzyme synthesis observed in the presence of ammonium, suggesting unique regulatory mechanisms [8]
Catalytic Activity and Reaction Products

The this compound deiminase exhibits broad substrate specificity, hydrolyzing various urea-formaldehyde condensation products with the following stoichiometries:

Table: Substrate Specificity and Reaction Stoichiometry of this compound Deiminase

Substrate Ammonium Formaldehyde Urea Other Products
This compound 2 mol 1 mol 1 mol -
Dimethylenetriurea 4 mol 2 mol 1 mol -
Trimethylenetetraurea 6 mol 3 mol 1 mol -
Ureidoglycolate - - 1 mol Glyoxylate (1 mol)
Allantoate 1 mol - 1 mol Glyoxylate (1 mol)

The enzyme also demonstrates activity toward other substrates including ureidoglycolate and allantoate, indicating potential involvement in broader nitrogen metabolic pathways [8]. For ureidoglycolate, the hydrolysis yields glyoxylate and urea, while allantoate degradation produces glyoxylate, urea, and ammonium [8].

Experimental Protocols for this compound Degradation Studies

Bacterial Strain Isolation and Cultivation

Isolation Protocol:

  • Sample Collection: Collect soil samples from agricultural areas with history of urea-formaldehyde fertilizer application [8]
  • Enrichment Culture: Inoculate samples into mineral salt medium supplemented with 500 mg/L ureaform as sole carbon and nitrogen source [8]
  • Selection and Purification: Isolate individual colonies capable of growth on ureaform-containing inorganic salt agar plates [8]
  • Strain Identification: Confirm identity through biochemical tests and 16S rDNA sequencing [8] [6]

Growth Medium Composition:

  • Mineral Salt Base: Adapt from protocols used for phthalate degradation studies [6]
  • Carbon/Nitrogen Source: 200-500 mg/L ureaform compounds [8]
  • Optimal Conditions: pH 6.0, temperature 30°C (based on related O. anthropi degradation studies) [6]
Enzyme Purification and Characterization

Purification Workflow:

  • Cell Harvesting: Collect bacterial cells during late logarithmic growth phase by centrifugation [8]
  • Cell Disruption: Use ultrasonic treatment or French press for cell lysis [8]
  • Ammonium Sulfate Precipitation: Initial fractionation at 40-80% saturation [8]
  • Chromatographic Steps:
    • Size exclusion chromatography (molecular mass determination) [8]
    • Ion-exchange chromatography for further purification
    • Affinity chromatography if specific ligands available

Enzyme Assay Conditions:

  • Substrate: this compound at 0.1-10 mM concentration range [8]
  • Reaction Buffer: Appropriate pH buffer based on enzyme optimum
  • Detection Methods: HPLC for substrate depletion and product formation [8] [6]
  • Product Analysis: Quantify ammonium, formaldehyde, and urea production [8]

G A Soil Sample Collection B Enrichment Culture Ureaform Medium A->B C Colony Isolation & Purification B->C D Strain Identification (16S rDNA sequencing) C->D E Enzyme Induction Growth with Ureaform D->E F Cell Harvest & Lysis E->F G Ammonium Sulfate Precipitation F->G H Chromatographic Purification G->H I Enzyme Characterization H->I J Substrate Specificity I->J K Kinetic Parameter Determination J->K

Experimental workflow for isolation of ureaform-degrading bacteria and enzyme characterization

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) Conditions (adapted from phthalate degradation protocols) [6]:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile/water gradient (40:60 to 90:10 v/v over 20 min)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at 235 nm
  • Sample Preparation: Filter through 0.22 μm membrane before injection

Metabolite Quantification:

  • Ammonium: Spectrophotometric methods (e.g., Nessler's reagent) [8]
  • Formaldehyde: Acetylacetone method or HPLC detection [8]
  • Urea: Diacetyl monoxime method or enzymatic assays [8]

Degradation Pathway and Metabolic Engineering

Proposed Degradation Pathway

The enzymatic degradation of this compound and related ureaform compounds follows a hydrolytic pathway:

G A Trimethylenetetraurea B This compound Amidinohydrolase A->B C Hydrolytic Cleavage B->C D Ammonium (6 mol) C->D Releases E Formaldehyde (3 mol) C->E Releases F Urea (1 mol) C->F Releases G Dimethylenetriurea G->B H This compound H->B

Proposed enzymatic degradation pathway for ureaform condensation products

The degradation proceeds through stepwise hydrolytic cleavage of the condensation products, releasing ammonium, formaldehyde, and urea in stoichiometric proportions relative to the polymer size [8]. The urea can be further metabolized through urease activity, while formaldehyde may be assimilated through various metabolic pathways or potentially detoxified via formaldehyde dehydrogenase.

Genetic Regulation and Induction

The this compound deiminase system demonstrates several notable regulatory characteristics:

  • Specific Induction: Enzyme synthesis is specifically induced by ureaform presence in growth medium [8]
  • Ammonium Insensitivity: Unlike many nitrogen metabolic enzymes, no complete repression by ammonium [8]
  • Potential Genetic Organization: Genes likely organized in operon structure with regulatory elements

Comparative Biodegradation Capabilities of Ochrobactrum anthropi

O. anthropi demonstrates remarkable metabolic versatility in degrading various environmental contaminants beyond ureaform compounds:

Table: Comparative Biodegradation Capabilities of Ochrobactrum anthropi Strains

Strain Target Pollutant Degradation Efficiency Key Enzyme Optimal Conditions
UF4 [8] Ureaform condensation products High (specific activity) This compound amidinohydrolase Induced by ureaform
L1-W [6] Di-2-ethylhexyl phthalate (DEHP) 98.7% (200 mg/L in 72 h) Phthalate esterases pH 6.0, 30°C, 10 g/L NaCl
YZ-1 [7] Pyrethroid insecticides Broad spectrum degradation Pyrethroid-hydrolyzing esterase (PytY) pH 7.5, 35°C
Unspecified [8] Ureidoglycolate, Allantoate Significant activity This compound deiminase -
Optimization Strategies for Enhanced Degradation

Based on related degradation studies with O. anthropi strains, several optimization strategies can be applied to enhance this compound degradation:

Physical-Chemical Parameters:

  • Temperature: Optimize at 30-35°C range [6] [7]
  • pH: Maintain at slightly acidic to neutral conditions (pH 6.0-7.5) [6] [7]
  • Salinity: Some strains show halotolerance up to 100 g/L NaCl [6]

Nutritional Optimization:

  • Carbon/Nitrogen Balance: Optimize ureaform concentration (200-400 mg/L based on analogous studies) [6]
  • Trace Elements: Ensure adequate micronutrients for enzyme cofactors
  • Oxygenation: Maintain aerobic conditions for optimal growth [1] [2]

Research Applications and Future Directions

Potential Bioremediation Applications

The this compound degradation capability of O. anthropi has significant potential for several environmental applications:

Agricultural Remediation:

  • Soil Bioremediation: Cleanup of ureaform accumulation in agricultural soils
  • Groundwater Protection: Prevent leaching of persistent ureaform compounds
  • Sustainable Agriculture: Development of enhanced bioremediation strategies for fertilizer-impacted sites

Industrial Applications:

  • Wastewater Treatment: Treatment of industrial effluents containing urea-formaldehyde residues
  • Biotechnological Development: Potential for enzyme immobilization and bioreactor applications
Future Research Priorities

Several research directions warrant further investigation:

  • Genetic Characterization: Cloning and sequencing of the this compound deiminase gene(s)
  • Protein Engineering: Enzyme modification for enhanced stability and activity
  • Pathway Elucidation: Complete mapping of degradation pathways and regulatory mechanisms
  • Field Applications: Development of effective bioremediation formulations for field use
  • Comparative Genomics: Understanding the evolution of degradation capabilities in Ochrobactrum species

Conclusion

Ochrobactrum anthropi strain UF4 represents a valuable microbial resource for addressing environmental contamination by urea-formaldehyde condensation products. The this compound amidinohydrolase enzyme demonstrates specific induction and significant catalytic activity against various ureaform compounds, with potential applications in agricultural and environmental biotechnology. Further research into the genetic basis, regulation, and application of this degradation system promises to enhance our ability to remediate ureaform-contaminated environments effectively.

References

methylene diurea solubility and chain length

Author: Smolecule Technical Support Team. Date: February 2026

Methylene Diurea and Solubility Basics

Methylene diurea (MDU), with the formula CH₂(NHC(O)NH₂)₂, is the simplest member in a family of polymers formed from urea and formaldehyde [1]. Its properties are central to understanding the behavior of the larger polymer group.

The core principle is that as the polymer chain length increases, the water solubility of the compound decreases [2]. Shorter-chain polymers like MDU are more readily soluble, while longer-chain polymers become increasingly inert and slow to release nitrogen.

The table below summarizes the key urea-formaldehyde reaction products and their characteristics:

Product Type Typical Total Nitrogen Cold Water Insoluble Nitrogen (CWIN) Polymer Chain Length General Solubility & Release Characteristics
Methylene Diurea (MDU) [2] ~39-40% 25-60% of total N Short to intermediate More soluble; faster nutrient release via microbial decomposition.
Methylene Urea Polymers [2] ~39-40% 25-60% of total N Intermediate Sparingly soluble; release rate depends on chain length.
Ureaform (UF) [2] ≥35% ≥60% of total N Long Very low solubility; slowest nutrient release.
IBDU (Similar structure to MDU) [2] ~31% ~90% of total N Single molecule (not a polymer) Low solubility; release controlled by hydrolysis, not microbes.

Release Mechanisms and Experimental Factors

For urea-formaldehyde polymers like those derived from MDU, the primary mechanism of release is microbial decomposition in the soil [2]. Once dissolved, soil microbes break the polymers down, releasing plant-available nitrogen. This means factors that affect microbial activity—such as soil temperature, moisture, pH, and aeration—directly control the solubility and release rate.

In contrast, a similar compound like Isobutylidene Diurea (IBDU) releases nitrogen through a different mechanism: hydrolysis (chemical breakdown by water), which is accelerated by low pH and high temperature [2]. This highlights the importance of context in experimental design.

The following diagram illustrates the decision-making workflow for analyzing the solubility and release of methylene urea compounds.

G Start Start Analysis IdentifyCompound Identify Compound Type Start->IdentifyCompound CheckChainLength Determine Polymer Chain Length IdentifyCompound->CheckChainLength MechHydrolysis Mechanism for IBDU: Hydrolysis IdentifyCompound->MechHydrolysis For IBDU-type PathA Shorter Chains (e.g., MDU) CheckChainLength->PathA Shorter PathB Longer Chains (e.g., Ureaform) CheckChainLength->PathB Longer MechMicrobial Primary Mechanism: Microbial Decomposition PathA->MechMicrobial PathB->MechMicrobial FactorsMicrobial Key Factors: Soil Temperature, Moisture, Microbial Population, pH MechMicrobial->FactorsMicrobial FactorsHydrolysis Key Factors: Water Availability, Temperature, Particle Size, pH MechHydrolysis->FactorsHydrolysis OutcomeFast Result: Faster Release Higher Solubility FactorsMicrobial->OutcomeFast Conditions favorable for microbes OutcomeSlow Result: Slower Release Lower Solubility FactorsMicrobial->OutcomeSlow Conditions unfavorable for microbes FactorsHydrolysis->OutcomeFast High water availability & temp FactorsHydrolysis->OutcomeSlow Low water availability & temp

References

microbial metabolism of urea-formaldehyde condensates

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Degradation Pathway of Urea-Formaldehyde

The diagram below illustrates the core enzymatic degradation pathway and the subsequent fate of the products.

cluster_1 Urea-Formaldehyde Condensate Degradation cluster_2 Metabolism of Degradation Products cluster_3 Assimilation & Scavenging UF Urea-Formaldehyde Condensate (Polymer) MDUase Methylenediurease (MDUase) [Periplasmic Enzyme] UF->MDUase Induced by MU as N source Products1 Ammonia (NH₃) + Urea + Formaldehyde MDUase->Products1 Urease Urease Products1->Urease Urea FDH Formate Dehydrogenase Products1->FDH Formaldehyde Products2 Ammonia (NH₃) + CO₂ Urease->Products2 Formate Formate FDH->Formate Scavenge High-Affinity Transport & Nitrogen Assimilation into Microbial Biomass Products2->Scavenge CO2 CO₂ Formate->CO2 Formate Dehydrogenase

Microbial degradation pathway of urea-formaldehyde condensates.

Key Enzyme: Methylenediurease

The initial breakdown of UF condensates is catalyzed by a specialized enzyme.

Feature Description
Enzyme Name Methylenediurease (MDUase); also termed methylenediurea deiminase [1] [2].
Function Degrades methyleneurea (MU) chains, including this compound (MDU), dimethylenetriurea (DMTU), and higher polymers [1] [2].
Organism Identified in soil bacteria such as Ochrobactrum anthropi [1] [2].
Cellular Location Located in the bacterial periplasm [1] [2].
Induction Synthesis is specifically induced when methyleneureas are used as the sole nitrogen source for growth [1] [2].

Metabolic Fate of Degradation Products

The products released by methylenediurease are further processed by other microbial enzymes, summarized in the table below.

Degradation Product Metabolic Fate & Enzymes Involved Physiological Role
Urea Hydrolyzed by urease to ammonia and carbon dioxide [3]. Increases environmental pH; provides nitrogen for assimilation [3].
Formaldehyde Oxidized by NAD-specific formaldehyde dehydrogenase and formate dehydrogenase to CO₂ [1] [2]. Detoxification; generation of energy and carbon precursors [1].
Ammonia Assimilated into biomass; high-affinity transport systems are synthesized to scavenge ammonia and urea [1] [2]. Serves as a fundamental nitrogen source for microbial growth [1] [2].

Experimental Insights & Methodologies

Key insights into this metabolic process come from specific experimental approaches.

  • Model Organism and Cultivation: A common methodology involves isolating bacteria (e.g., Ochrobactrum anthropi) from garden soil. These bacteria are cultured in a medium where a UF condensate, such as this compound (MDU) or dimethylenetriurea (DMTU), serves as the sole nitrogen source. This forces the microbes to rely on the UF polymer for survival, inducing the relevant enzymatic pathways [1] [2].
  • Enzyme Location and Identification: The subcellular location of methylenediurease (peri-plasmic) is often determined using techniques like osmotic shock, which selectively releases periplasmic contents. Its specific activity against different UF polymers (MDU, DMTU) is then measured in cell-free extracts [1] [2].
  • Measuring Cofactor Expression: The activity of key downstream enzymes like urease, formaldehyde dehydrogenase, and formate dehydrogenase is typically measured to confirm the organism's capacity to utilize the breakdown products. This is often done by tracking cofactor turnover (e.g., NAD to NADH) in the presence of the substrate [1] [2].

Relevance to Drug Development

The microbial metabolism of UF condensates intersects with pharmaceutical science primarily through the action of formaldehyde-releasing compounds.

  • Antimicrobial Mechanisms: Compounds like polynoxylin (a UF condensate) and other formaldehyde-releasers (e.g., diazolidinyl urea, DMDM) exert a cumulative antimicrobial effect. Their activity depends on the slow release of formaldehyde in aqueous environments, which is the putative active component [4] [5] [6].
  • Application in Resistant Infections: Formaldehyde-releasing agents (FARs) are being investigated as a potential therapeutic option for managing antibiotic-resistant keratitis. Studies show that FARs like diazolidinyl urea (DAU) and sodium hydroxymethylglycinate (SMG) can achieve high kill rates (>94%) against pathogens like MRSA and VRE, offering a promising alternative or adjunct to traditional antibiotics [6].

References

Comprehensive Synthesis Optimization and Application Notes for Methylenediurea (Urea-Formaldehyde) Slow-Release Fertilizers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemistry Background

Urea-formaldehyde (UF) compounds represent one of the most widely utilized classes of slow-release nitrogen fertilizers in agricultural applications worldwide. These polymers are synthesized through the step-wise addition and condensation reactions between urea and formaldehyde, resulting in methylenediurea (MDU) and related oligomers with varying chain lengths and solubility properties. The fundamental chemistry involves an initial methylolation reaction where formaldehyde attacks the amino groups of urea to form methylol urea derivatives, followed by a condensation reaction where these intermediates polymerize through the formation of methylene bridges (-N-CH₂-N-) and, to a lesser extent, dimethylene ether bridges (-N-CH₂-O-CH₂-N-). The rate of nitrogen release from UF fertilizers in soil depends on the degree of polymerization and is regulated by microbial activity, making it compatible with crop nutrient uptake patterns [1] [2].

The slow-release characteristics of UF fertilizers address critical limitations of conventional nitrogen fertilizers, including leaching losses, volatilization, and environmental pollution. Research indicates that UF fertilizers can achieve nitrogen use efficiency exceeding 50%, significantly higher than conventional urea applications. Additionally, these compounds improve soil structure by promoting aggregation and enhancing permeability for root penetration. The controlled nutrient release pattern synchronizes nitrogen availability with crop demand, reducing the frequency of application while maintaining optimal growth conditions. This synchronization is particularly valuable in agricultural systems where precision nutrient management is essential for both economic and environmental sustainability [3] [4].

Optimization of Synthesis Parameters

Critical Reaction Factors

The synthesis of urea-formaldehyde fertilizers with tailored release properties depends on several interconnected reaction parameters that collectively determine the degree of polymerization, molecular structure, and consequently, the nutrient release characteristics. Through systematic optimization using response surface methodology (RSM), researchers have identified four primary factors that significantly influence the product properties: the urea-to-formaldehyde (U/F) molar ratio, reaction temperature, reaction time, and the pH conditions during the condensation stage. These factors collectively determine the balance between cold-water-insoluble nitrogen (CWIN) and hot-water-insoluble nitrogen (HWIN), which serve as key indicators for the slow-release properties of the resulting fertilizer [3] [4].

The U/F molar ratio represents the most critical parameter, directly influencing the chain length and cross-linking density of the polymer network. Higher formaldehyde proportions (lower U/F ratios) generally promote increased polymerization, resulting in higher proportions of water-insoluble nitrogen fractions. The reaction temperature affects the reaction kinetics and equilibrium constants, with optimal ranges balancing sufficient reaction rates against potential formaldehyde loss through volatilization. The reaction time determines the extent of polymerization, while the pH profile controls the relative rate of condensation versus hydrolysis reactions. The complex interplay between these factors necessitates a multivariate optimization approach rather than traditional one-variable-at-a-time experimentation [3] [4] [2].

Table 1: Optimal Reaction Conditions for UF Synthesis from Experimental Studies

Parameter Symbol Range Tested Optimal Value (PMC) Optimal Value (Nature) Impact on Product Properties
U/F Molar Ratio U/F 1.4-1.7 1.68 1.33 Determines polymerization degree and nitrogen solubility
Reaction Temperature (°C) T 35-55°C 42.5°C 43.5°C Affects reaction rate and molecular weight distribution
Reaction Time t 30-90 min 66.2 min 98.4 min (1.64 h) Controls extent of condensation and chain length
pH (Condensation) pH 3-5 3.3 Not specified Influences condensation rate and bond type formation
Optimal Conditions and Model Validation

The optimization of UF synthesis has been systematically investigated using Box-Behnken design (BBD) and central composite design (CCD) within the broader framework of response surface methodology. These experimental approaches have enabled researchers to develop highly significant (p < 0.05) quadratic polynomial models that accurately predict the CWIN and HWIN content based on the reaction parameters. The model developed by [3] demonstrated a 55.65% CWIR (cold water insoluble rate) and 33.92% HWIR (hot water insoluble rate) under optimal conditions (U/F: 1.68, temperature: 42.5°C, time: 66.2 min, pH: 3.3). Meanwhile, [4] reported 22.14% CWIN and 9.87% HWIN under their optimal conditions (U/F: 1.33, temperature: 43.5°C, time: 1.64 h), highlighting how different optimization targets yield different parameter sets [3] [4].

The statistical validation of these models confirmed their high predictive accuracy, with R² values exceeding 0.97 in multiple studies, indicating excellent correlation between predicted and experimental values. Analysis of variance (ANOVA) demonstrated that the U/F molar ratio represents the most significant factor, with its quadratic effects particularly influential on the response variables. The lack-of-fit tests were statistically insignificant, confirming the model's adequacy for prediction within the design space. The resulting mathematical models enable researchers to precisely tailor UF products for specific crop requirements by predicting the nitrogen release characteristics based on controlled synthesis parameters, thereby facilitating the production of customized slow-release fertilizers for different agricultural applications [3] [4].

Experimental Protocols

Synthesis Procedure

The synthesis of urea-formaldehyde slow-release fertilizers follows a structured three-stage process with specific conditions at each stage to ensure reproducible results with desired slow-release properties. The following protocol is adapted from the optimal conditions identified in multiple studies and can be adjusted based on specific requirements for nitrogen release characteristics [3] [4] [2]:

  • Materials Preparation: Formaldehyde solution (37%, 97.3 g, 1.2 mol), urea (total 60 g, 1.0 mol with F/U molar ratio of 1.2:1), sodium hydroxide solution (2 M), and dilute sulfuric acid (10% v/v). Equipment includes a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, thermometer, and temperature-controlled water bath [3] [2].

  • First Stage - Methylolation (Alkaline Condition): Charge formaldehyde solution into the three-necked flask and begin agitation. Adjust pH to 8.0-8.5 using 2 M sodium hydroxide solution. Add the first portion of urea (U1, 40 g) at formaldehyde-to-urea ratio of 2:1. Gradually raise the temperature to 90°C over 20 minutes and maintain at 90°C for 60 minutes. This alkaline stage promotes the formation of methylol ureas through addition reactions without premature polymerization [3] [2].

  • Second Stage - Condensation (Acidic Condition): After the alkaline reaction period, cool the reaction mixture to 75-80°C. Adjust pH to 3.3-5.5 using dilute sulfuric acid (optimal pH depends on target properties). Continue condensation reaction under acidic conditions until the solution reaches the "turbidity point" (typically 20-40 minutes), indicated by the formation of a white gelatinous viscous substance. Monitor reaction progress regularly by taking small samples and assessing solubility characteristics [3] [4].

  • Third Stage - Termination and Urea Addition: Once the desired condensation level is achieved, adjust pH back to 7.5-8.0 with sodium hydroxide solution to terminate the condensation reaction. Add the second portion of urea (U2, 20 g) and maintain temperature at 75-80°C for 30 minutes. Cool the mixture to 40°C while continuing agitation. Transfer the product to glass dishes and dry in an oven at 90°C for 3 hours. Grind the dried product into powder and sieve through a 0.9 mm standard sieve. Store in sealed containers for characterization [3] [4].

Analytical Methods

Cold Water Insoluble Nitrogen (CWIN) and Hot Water Insoluble Nitrogen (HWIN) Determination: Accurately weigh 2 g of UF sample (W₁) into each of two test tubes. Add 20 mL distilled water to each tube. Cap tubes and place one in a constant-temperature water bath at 25°C for 24 hours, and the other in a boiling water bath at 100°C for 24 hours. After extraction, filter each suspension through pre-weighed filter papers (W₂). Wash residues with minimal distilled water and transfer filter papers with residues to an oven. Dry at 60°C for 4 hours until constant weight. Weigh filter papers with residues (W₃). Calculate CWIR and HWIR using the formula: CWIR or HWIR (%) = [(W₃ - W₂) / W₁] × 100% [3].

Structural Characterization: For morphological analysis, use Scanning Electron Microscopy (SEM) with acceleration voltage of 10 kV. Prepare samples by sprinkling powder on conductive adhesive mounted on aluminum stubs and sputter-coating with gold prior to observation. For thermal stability assessment, employ Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min from room temperature to 600°C under nitrogen atmosphere. For chemical structure analysis, Fourier Transform Infrared Spectroscopy (FTIR) with KBr pellet method can identify characteristic functional groups and bond types [3] [5].

Modification Strategies and Emission Control

Formaldehyde Emission Reduction

The free formaldehyde content in UF products presents significant environmental and health concerns, necessitating effective strategies for emission control. Multiple approaches have been developed to mitigate formaldehyde release, including formulation modifications, additive incorporation, and process optimization. The most fundamental approach involves reducing the F/U molar ratio, with studies demonstrating significant decreases in formaldehyde emissions when the ratio is lowered from 2.0 to 1.0. The German standard for UF resins requires F/U molar ratio below 1.2, while the U.S. NPA standard mandates ratios below 1.3. However, reducing formaldehyde proportion must be balanced against potential deterioration of product performance, particularly in adhesive applications [1] [5].

Chemical modification with formaldehyde scavengers represents another effective strategy. Studies demonstrate that incorporating melamine (6% by urea mass) reduces free formaldehyde content to 0.31%, while polyvinyl alcohol (PVA, 3% addition during the second alkaline stage) achieves 0.33% free formaldehyde. The most effective approach combines multiple modifiers, with comprehensive modification using melamine, polyvinyl alcohol, and adipic acid dihydrazide simultaneously reducing free formaldehyde content to 0.24% and formaldehyde emission to 0.21 mg/g. These modifiers function through different mechanisms: melamine reacts with residual formaldehyde to form methylol melamine derivatives; PVA hydroxyl groups react with formaldehyde to form polyvinyl acetals; while adipic acid dihydrazide directly scavenges formaldehyde through acylation reactions [5].

Table 2: Modification Strategies for Formaldehyde Emission Reduction

Modifier Optimal Addition Amount Optimal Addition Stage Free Formaldehyde Content Mechanism of Action
Melamine 6% of urea mass First alkaline stage 0.31% Forms stable methylol melamine derivatives
Polyvinyl Alcohol 3% of urea mass Second alkaline stage 0.33% Forms polyvinyl acetals with formaldehyde
Adipic Acid Dihydrazide 1-3% of urea mass Acidic or alkaline stage 0.35-0.45% Acylates formaldehyde through hydrazide groups
Comprehensive Modifiers Combination of above Multiple stages 0.24% Synergistic action of multiple mechanisms
Advanced Modification Techniques

Beyond formaldehyde reduction, various modification strategies enhance specific performance characteristics of UF products. Thermal stability can be significantly improved through proper modification, with TGA analyses demonstrating that modified UF resins maintain structural integrity at higher temperatures compared to unmodified counterparts. The incorporation of nanomaterials such as nanoclay, cellulose nanofibers, or silica nanoparticles creates nanocomposite structures with enhanced mechanical properties and reduced permeability. For specific agricultural applications, biodegradability modifiers can be introduced to align the polymer degradation rate with crop nutrient uptake patterns more precisely [5].

The addition stage of modifiers significantly influences their effectiveness. For melamine, introduction during the primary alkaline reaction stage produces resins with highest bond strength and lowest formaldehyde emissions in adhesive applications. For polyvinyl alcohol, addition during the second alkaline stage following the condensation reaction provides optimal viscosity enhancement and formaldehyde scavenging. The development of bio-based modifiers from renewable resources represents an emerging trend, with lignin, tannin, and protein-based modifiers showing promise in reducing reliance on petrochemical derivatives while maintaining performance standards. These advanced modification techniques enable fine-tuning of UF product properties for specialized applications beyond conventional fertilizers, including horticultural substrates, soil conditioners, and controlled-release platforms for agrochemicals [5].

Applications and Environmental Considerations

Agricultural Applications and Performance

Urea-formaldehyde fertilizers occupy a significant niche in modern agriculture, particularly in high-value crop production systems where precise nutrient management is essential. The slow-release mechanism of UF fertilizers operates primarily through microbial decomposition in soil, with the rate of nitrogen release dependent on soil temperature, moisture, pH, and microbial activity. The optimal temperature range for decomposition is 21-32°C (70-90°F), aligning well with growing seasons for most crops. The nitrogen release curve typically follows a sigmoidal pattern, with minimal initial release followed by gradually increasing availability that peaks after several weeks to months, depending on the specific formulation and environmental conditions [1].

The agronomic benefits of UF fertilizers include reduced leaching losses, decreased volatilization, and minimized fertilizer burn compared to conventional urea. Field studies demonstrate that UF fertilizers can maintain nitrogen availability for 2-8 months depending on the chain length distribution and degree of polymerization. The customizable release patterns enable matching nutrient availability to specific crop uptake curves, particularly beneficial for perennial crops, turfgrasses, and horticultural species with extended growing seasons. Additionally, UF fertilizers improve soil structure by promoting aggregation and reducing compaction, thereby enhancing root penetration and water infiltration. The gradual nitrogen release also minimizes salt stress on germinating seeds and young seedlings, making UF formulations valuable for starter fertilizers in sensitive crops [4] [1].

Environmental Impact and Emission Control

The environmental profile of UF products encompasses both benefits and concerns that must be carefully managed. On the positive side, the enhanced nitrogen use efficiency reduces nitrate contamination of groundwater and decreases emissions of nitrous oxide, a potent greenhouse gas. However, the potential for formaldehyde emissions during production, application, and product use requires careful attention. Atmospheric formaldehyde concentrations temporarily increase following UF fertilizer application, particularly in greenhouse operations where ventilation may be limited. These emissions can contribute to tropospheric ozone formation and raise concerns about operator exposure in confined spaces [1].

Environmental conditions significantly influence formaldehyde emission rates, with both elevated temperature and high humidity increasing release from UF products. Proper formulation with reduced F/U molar ratios and incorporation of formaldehyde scavengers can mitigate these emissions effectively. Regulatory standards in various jurisdictions limit acceptable formaldehyde emissions from UF-containing products, driving continued innovation in emission control technologies. Life cycle assessments comparing UF fertilizers with conventional alternatives must consider the balance between reduced nutrient pollution and formaldehyde emissions to accurately quantify environmental trade-offs. Proper handling guidelines and application recommendations help minimize exposure risks while maximizing agronomic benefits [1] [5].

Conclusion and Workflow Summary

The synthesis of this compound-based urea-formaldehyde fertilizers has evolved from empirical formulations to precisely controlled processes enabled by statistical optimization methodologies. The critical parameters—U/F molar ratio, reaction temperature, reaction time, and pH profile—interact in complex ways to determine product performance, necessitating multivariate optimization approaches like response surface methodology. The comprehensive understanding of reaction mechanisms, coupled with advanced modification strategies, enables the production of tailored slow-release nitrogen fertilizers with specific dissolution characteristics matched to crop requirements and environmental conditions.

The following workflow diagram summarizes the optimized synthesis protocol and parameter relationships:

G cluster_stage1 Stage 1: Methylolation (Alkaline) cluster_stage2 Stage 2: Condensation (Acidic) cluster_stage3 Stage 3: Termination & Finishing Start Start UF Synthesis S1 Add formaldehyde solution pH 8.0-8.5 Start->S1 S2 Add first urea portion (F/U = 2:1) S1->S2 S3 Heat to 90°C Maintain 60 min S2->S3 S4 Cool to 75-80°C Adjust pH to 3.3-5.5 S3->S4 S5 Monitor turbidity point (20-40 min) S4->S5 S6 Adjust pH to 7.5-8.0 S5->S6 S7 Add second urea portion S6->S7 S8 Maintain 75-80°C, 30 min S7->S8 S9 Cool to 40°C S8->S9 S10 Dry at 90°C, 3h Grind and sieve S9->S10 Analytics Product Characterization: • CWIN/HWIN Analysis • SEM Morphology • TGA Thermal Stability • FTIR Structure S10->Analytics Params Critical Optimization Parameters: • U/F Molar Ratio (1.33-1.68) • Temperature (42.5-43.5°C) • Time (66-98 min) • pH (3.3-5.5) Params->S1 Influences Params->S4 Influences

Figure 1: Optimized Synthesis Workflow for Urea-Formaldehyde Fertilizers

Future development directions for UF fertilizer technology include further refinement of biobased modifiers, integration with digital agriculture platforms for precision nutrient management, and development of multi-nutrient formulations incorporating phosphorus, potassium, and micronutrients within the slow-release matrix. As sustainability requirements in agriculture intensify, the ability to precisely control nutrient release patterns while minimizing environmental impacts will ensure the continued relevance and advancement of urea-formaldehyde fertilizer technology.

References

Methylene Urea Slow-Release Fertilizer: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to Methylene Urea (MU) Methylene Urea (MU) is a class of slow-release nitrogen fertilizer produced by the controlled chemical reaction of urea with formaldehyde, resulting in a series of methylene urea polymers of varying chain lengths (e.g., methylene diurea, dimethylene triurea, trimethylene tetraurea) [1] [2]. The core principle of MU is its slow-release mechanism, which is primarily governed by microbial decomposition in the soil, unlike quick-release fertilizers that are highly water-soluble [3] [2]. The length of the polymer chain directly influences the release rate; longer chains release nitrogen over a more extended period [2]. This provides a steady, predictable nitrogen supply that aligns with plant uptake needs, enhancing Nitrogen Use Efficiency (NUE) and mitigating environmental impacts such as nutrient leaching and greenhouse gas emissions [4] [5].

2. Synthesis and Production Protocols

2.1. Liquid Methylene Urea Fertilizer Production This protocol is adapted from patent literature for producing a stable liquid MU formulation [6].

  • Primary Materials: Urea, Formaldehyde solution, Triethanolamine, Phosphoric acid, Potassium hydroxide, and Attapulgite clay.
  • Equipment: Reactor vessel with temperature control and stirring capability, pH meter.
  • Procedure:
    • Solution Preparation: Prepare separate 50% aqueous solutions of both urea and formaldehyde.
    • Initial Reaction: Charge the urea solution into the reactor. With constant agitation, add the formaldehyde solution.
    • pH Adjustment and Reaction: Add phosphoric acid to the reaction mixture to lower the pH to approximately 3.0. Maintain the temperature between 40°C and 50°C for a period of 1 to 4 hours. This acidic, low-temperature environment favors the formation of methylol ureas.
    • Neutralization and Stabilization: After the reaction period, add triethanolamine to raise the pH to near neutrality (around 7.0). This step stabilizes the solution and prevents further polymerization, which is crucial for maintaining a liquid product.
    • Final Formulation (Optional): To create a suspension fertilizer, attapulgite clay can be added to the neutralized solution. The mixture is then milled to achieve a uniform suspension. Adding a small amount of potassium hydroxide can further stabilize the suspension [6].

2.2. Solid Methylene Urea Granule Production This protocol outlines the industrial-scale production of solid, granular MU fertilizers, as practiced by leading companies [1] [3].

  • Primary Materials: Urea, Formaldehyde.
  • Equipment: Controlled chemical reactor, Prilling tower or granulation unit, Drying oven.
  • Procedure:
    • Polymerization: Urea and formaldehyde are reacted under controlled conditions of temperature, pH, and urea-to-formaldehyde (U:F) ratio. The U:F ratio is a critical parameter that determines the distribution of short and long-chain polymers in the final product, thereby controlling its release characteristics [1].
    • Granulation/Prilling: The molten MU reaction product is solidified into granules or "prills." This is typically achieved in a prilling tower, where the molten mixture is sprayed and cooled, or in a granulation unit [3].
    • Curing and Drying: The formed granules are dried to remove residual moisture and achieve final product stability [1].

3. Key Characterization and Experimental Protocols

3.1. Chemical Characterization of MU Products

  • Fourier Transform Infrared (FTIR) Spectroscopy:
    • Purpose: To identify the functional groups and confirm the formation of methylene urea polymers. The presence of characteristic bonds (e.g., C-N stretching) and the absence of free urea peaks can be monitored [7].
    • Protocol: Prepare a KBr pellet containing a small amount of the solid MU sample. Acquire the IR spectrum in the range of 4000-400 cm⁻¹. Compare the spectrum against reference spectra of pure urea and formaldehyde to identify new bond formations [7].
  • Determination of Nitrogen Forms:
    • Purpose: To quantify the percentage of Water Insoluble Nitrogen (WIN), which is a key indicator of the slow-release property of the fertilizer [3].
    • Protocol: A known weight of the MU fertilizer is dissolved or suspended in water under specified conditions. The insoluble fraction is separated, and the nitrogen content in this fraction is determined using the Kjeldahl method or Dumas combustion. The WIN is expressed as a percentage of the total nitrogen [3].

3.2. Release Kinetics and Efficacy Testing

  • Soil Column Leaching Experiment:

    • Purpose: To simulate and measure the nitrogen release profile of MU fertilizers under conditions that mimic the field environment, including leaching potential [8].
    • Protocol:
      • Column Setup: Pack soil uniformly into a leaching column.
      • Fertilizer Application: Apply a known amount of MU fertilizer to the top of the soil column.
      • Simulated Rainfall/Leaching: Apply a fixed volume of water at regular intervals (e.g., daily or weekly) to simulate rainfall.
      • Leachate Collection and Analysis: Collect the leachate from the bottom of the column after each watering event. Analyze the leachate for urea-N, ammonium-N (NH₄⁺), and nitrate-N (NO₃⁻) concentrations using colorimetric methods or a Visible spectrophotometer [7] [8].
      • Data Modeling: Fit the cumulative release data to mathematical models to understand the release mechanism.
  • Field Efficacy Trials:

    • Purpose: To evaluate the effect of MU fertilizers on crop yield, quality, and soil health under real agricultural conditions [9].
    • Protocol: A two-year field study on a target crop (e.g., processing tomatoes) is recommended.
      • Experimental Design: Set up a randomized complete block design with treatments including conventional urea, MU fertilizers, and an unfertilized control. Using ¹⁵N-labeled fertilizers allows for precise tracking of fertilizer nitrogen uptake [9].
      • Data Collection: Monitor plant growth parameters, and at harvest, determine total yield and quality. Analyze plant tissue for total nitrogen content to calculate Fertilizer Nitrogen Use Efficiency (NUE) [9].
      • Soil Analysis: Post-harvest, analyze soil samples for residual nitrogen and microbial biomass to assess long-term impacts [9].

4. Data Presentation and Analysis

Table 1: Nitrogen Release Profile of MU vs. Conventional Urea in a Soil Column Study This data is synthesized from a biochar-coated urea study, included here to illustrate a standard release profile and modeling approach for slow-release fertilizers [8].

Fertilizer Type Cumulative N Release at 7 days Cumulative N Release at 21 days Time for 75% N Release Best-Fit Release Model
Conventional Urea ~85% ~100% 9 days First-order kinetics
Methylene Urea (Ex.) ~25% ~75% 21 days Korsmeyer-Peppas
Biochar-Coated Urea ~40% ~100% 13 days Korsmeyer-Peppas

Table 2: Agronomic Performance of MU in a Field Trial (Processing Tomatoes) This data is adapted from a peer-reviewed study on processing tomatoes using MU [9].

Fertilizer Treatment Tomato Yield (Tonne/Ha) Fertilizer N Use Efficiency (NUE) Residual N in Soil
Winter Fallow + Urea Baseline ~40% Baseline
Winter Fallow + MU Significantly Lower (Year 2) ~40% Higher
Cover Crop + MU No Significant Difference ~40% Higher

5. Release Kinetics Modeling and Mechanisms The release of nitrogen from slow-release fertilizers can be modeled to understand the underlying mechanism. The Korsmeyer-Peppas model is often used, especially for polymer-based systems [7] [8].

The model is expressed as: ( M_t / M_\infty = k t^n ) where:

  • ( M_t / M_\infty ) is the fraction of nitrogen released at time t.
  • k is the kinetic constant.
  • n is the release exponent, which indicates the release mechanism.

For matrix-based systems like MU, an n value of 0.5 suggests Fickian diffusion, where release is controlled by the diffusion of water into and nitrogen out of the polymer matrix. As release progresses beyond 60%, the mechanism may shift to a combination of diffusion and polymer degradation (hydrolysis) [7]. MATLAB or other computational software can be used to perform nonlinear regression and determine the parameters k and n from experimental data [10].

Experimental Workflow and Release Mechanism

The following diagram illustrates the complete workflow for developing and evaluating a methylene urea slow-release fertilizer, from synthesis to field application.

Start Start: R&D of MU Fertilizer Synth Synthesis Protocol Start->Synth Char Characterization & Quality Control Synth->Char Release Release Kinetics Study Char->Release Data Data Analysis & Modeling Release->Data Field Field Efficacy Trial End End: Product Formulation Field->End Data->Synth Requires Reformulation Data->Field Promising Results

The core slow-release mechanism of methylene urea fertilizers involves both chemical structure and biological activity, as shown below.

MU Methylene Urea Polymer (Water Insoluble Nitrogen) Microbes Soil Microbial Activity MU->Microbes Urea Urea Microbes->Urea Ammonium Ammonium (NH₄⁺) Urea->Ammonium Hydrolysis Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Plant Plant Uptake Ammonium->Plant Nitrate->Plant

References

Comprehensive Application Notes and Protocols: Optimizing Urea-Formaldehyde Fertilizer Synthesis Using Response Surface Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Urea-formaldehyde (UF) slow-release fertilizers represent a class of nitrogen fertilizers that coordinate nutrient release with crop absorption patterns, addressing critical limitations of conventional fertilizers that lose approximately 70% of applied nitrogen through leaching, decomposition, and volatilization. These polymer-based fertilizers are synthesized through the controlled reaction of urea and formaldehyde under specific conditions, resulting in methylene urea polymers with varying chain lengths that determine their nitrogen release characteristics. The slow-release properties of UF fertilizers provide significant agronomic and environmental benefits, including reduced nutrient leaching, decreased greenhouse gas emissions, and improved nitrogen use efficiency exceeding 50% compared to conventional fertilizers. These advantages have positioned UF fertilizers as crucial tools for enhancing global food security while minimizing environmental impacts associated with agricultural production. [1] [2] [3]

The synthesis of UF fertilizers is a complex process influenced by multiple interacting factors including reaction temperature, time, urea-formaldehyde molar ratio, and pH conditions. These parameters collectively determine the degree of polymerization and consequently the nitrogen release characteristics of the final product. Traditional optimization approaches such as one-factor-at-a-time (OFAT) and orthogonal array designs have limitations in capturing the complex interactive effects between process parameters, often resulting in suboptimal synthesis conditions. Response Surface Methodology (RSM) addresses these limitations by enabling simultaneous investigation of multiple factors and their interactions through the development of empirical mathematical models, providing a more efficient and comprehensive approach to process optimization in UF fertilizer synthesis. [1] [2]

Table 1: Comparison of UF Fertilizer Components and Their Nitrogen Release Characteristics [1] [2]

Component Type Solubility Release Rate Crop Availability Ideal Application
Cold-Water-Soluble N (CWSN) Soluble in 25°C water Immediate Days Short-season crops, starter fertilizer
Cold-Water-Insoluble N (CWIN) Insoluble in 25°C water, soluble in 100°C water Slow-release Weeks to months Medium-duration crops
Hot-Water-Insoluble N (HWIN) Insoluble in 100°C water Very slow-release Months Long-duration crops, turfgrass

Table 2: Comparison of Research Approaches for UF Fertilizer Optimization [2]

Methodology Factor Interactions Model Precision Experimental Requirements Optimal Solution Reliability
Single-Factor Tests Not considered Low Low to moderate Limited
Orthogonal Design Limited consideration Moderate Moderate Relative optimum
Response Surface Methodology Comprehensive modeling High Moderate to high Near global optimum

Materials and Methods

Reagents and Equipment

Chemical Reagents for UF synthesis should include urea (agricultural or reagent grade), formaldehyde solution (37% by weight, stabilized), sodium hydroxide (2% w/w solution for pH adjustment), and dilute sulfuric acid or formic acid (for acid catalysis stage). All reagents should be stored according to manufacturer specifications and used before expiration dates to ensure consistent reactivity. Deionized water is recommended for all solution preparations to prevent interference from dissolved minerals. [1]

Essential Laboratory Equipment includes: 250 mL three-necked round-bottom flask fitted with a condenser, thermometer, and mechanical stirrer; constant-temperature water bath capable of maintaining temperatures between 30-70°C with ±0.5°C precision; analytical balance with 0.001 g sensitivity; pH meter with temperature compensation, regularly calibrated using standard buffer solutions; drying oven capable of maintaining 90°C for sample preparation; and vacuum filtration apparatus for separation of insoluble fractions. For characterization, sieves (0.9 mm standard sieve) are required for sample standardization, along with equipment for scanning electron microscopy and thermal stability analysis if advanced characterization is planned. [1]

Analytical Methods

Cold-Water-Insoluble Nitrogen (CWIN) and Hot-Water-Insoluble Nitrogen (HWIN) determination follows a standardized extraction and gravimetric analysis procedure. Precisely weigh 2.0 g of prepared UF sample into separate test tubes, add 20 mL of deionized water, and maintain one tube at 25°C and the other at 100°C in constant-temperature water baths for 24 hours. After extraction, filter the suspensions through pre-weighed filter papers, dry the insoluble residues at 60°C for 4 hours, and weigh to determine the insoluble fractions. Calculate CWIN and HWIN percentages using the formulas: [1]

CWIN (%) = (b/a) × 100 HWIN (%) = (c/a) × 100

Where 'a' is the initial sample weight (g), 'b' is the cold-water-insoluble residue weight (g), and 'c' is the hot-water-insoluble residue weight (g). The difference between CWIN and HWIN represents the slow-release nitrogen fraction that becomes available to plants over intermediate timeframes, while HWIN represents the long-term nitrogen reservoir in the soil. [1] [2]

Experimental Design

Response Surface Methodology Overview

Response Surface Methodology is a collection of statistical and mathematical techniques for developing, improving, and optimizing processes where multiple variables influence a response of interest. The primary objective of RSM is to determine the optimal conditions for the process by modeling the relationship between controlled factors and observed responses. In UF fertilizer synthesis, RSM enables researchers to efficiently explore the complex non-linear relationships between synthesis parameters and fertilizer performance characteristics, particularly the cold-water-insoluble and hot-water-insoluble nitrogen contents that determine the slow-release properties. The methodology typically involves a sequential approach beginning with screening experiments to identify significant factors, followed by more detailed optimization using designs such as Central Composite Design (CCD) or Box-Behnken Design (BBD). [1] [2]

The mathematical foundation of RSM is the approximation of the true response function by a second-order polynomial model, which can capture curvature and interaction effects that first-order models cannot. For UF synthesis optimization with four factors, the model takes the form:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ + ε

Where Y is the predicted response (CWIN or HWIN), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded independent variables, and ε is the random error term. The model coefficients are estimated through multiple regression analysis based on experimental data collected according to a statistically designed experiment. [1] [2]

Factor Selection and Experimental Design

The selection of factors and their levels is critical for successful RSM application in UF synthesis optimization. Based on comprehensive research, the most influential factors include: reaction temperature (typically 35-55°C), reaction time (30-90 minutes), urea-formaldehyde molar ratio (U/F from 1.4 to 1.7), and pH during the acid condensation stage (3.0-5.0). These factors should be coded to dimensionless units (-1, 0, +1) to facilitate model fitting and comparison of factor effects. The experimental design should include appropriate replication at center points to estimate pure error and assess model adequacy. [1]

For UF fertilizer optimization, both Box-Behnken Design (BBD) and Central Composite Design (CCD) have been successfully employed. BBD is particularly efficient as it requires fewer experimental runs than CCD while still enabling estimation of the full quadratic model. A typical BBD for four factors at three levels each requires 29 experimental runs including center point replicates. The design matrix should be randomized to minimize the effects of extraneous variables. Statistical software such as Design-Expert or similar packages are recommended for design generation, model fitting, and optimization. [1] [2]

Synthesis Protocol

Step-by-Step Procedure for UF Fertilizer Synthesis
  • Solution Preparation: Weigh the required amounts of urea and 37% formaldehyde solution based on the desired U/F molar ratio using an analytical balance. For a U/F ratio of 1.5, typically 60 g of urea and approximately 100 g of formaldehyde solution would be used. Transfer the formaldehyde solution to the 250 mL three-necked flask immersed in a constant-temperature water bath. [1]

  • Initial pH Adjustment: Adjust the initial pH of the formaldehyde solution to 9.0 using 2% NaOH solution with continuous stirring. This alkaline condition promotes the initial hydroxymethylation reaction where formaldehyde attacks the amino groups of urea to form methylol ureas. [1]

  • Urea Addition and Hydroxymethylation: Gradually add the pre-weighed urea to the formaldehyde solution while maintaining constant stirring. Maintain the temperature at 40-45°C for 30 minutes to complete the hydroxymethylation stage, during which monomethylolurea and dimethylolurea are formed as evidenced by the clear solution. [1]

  • Acid Condensation Stage: Carefully adjust the pH to the desired acidic condition (typically pH 3.0-4.0) using dilute sulfuric acid. This initiates the polycondensation reaction where methylol ureas form methylene bridges, creating the polymeric network characteristic of UF slow-release fertilizers. Maintain the predetermined reaction temperature and time according to the experimental design (e.g., 42.5-45°C for 60-70 minutes). [1] [2]

  • Termination and Product Recovery: When the reaction time is complete, adjust the pH back to neutral (pH 7.0-7.5) using 2% NaOH to stop the polymerization. Transfer the viscous product to glass dishes and dry in an oven at 90°C for 3 hours. Grind the dried product into a fine powder and sieve through a 0.9 mm mesh to obtain uniform particles for testing and characterization. [1]

The following workflow diagram illustrates the complete UF synthesis process:

G UF Synthesis Workflow Start Start UF Synthesis Prep Prepare Formaldehyde Solution (37% w/w) Start->Prep pH1 Adjust Initial pH to 9.0 with 2% NaOH Prep->pH1 UreaAdd Add Urea Gradually Maintain 40-45°C pH1->UreaAdd Stage1 Hydroxymethylation Stage 30 minutes reaction UreaAdd->Stage1 pH2 Adjust to Acidic pH (3.0-4.0) with dilute H₂SO₄ Stage1->pH2 Stage2 Polycondensation Stage 60-70 minutes at 42.5-45°C pH2->Stage2 Neutralize Neutralize to pH 7.0-7.5 with 2% NaOH Stage2->Neutralize Dry Dry at 90°C for 3 hours Neutralize->Dry Grind Grind and Sieve (0.9 mm mesh) Dry->Grind Analyze Analyze CWIN and HWIN Grind->Analyze End UF Fertilizer Product Analyze->End

Optimal Conditions and Verification

Optimized Synthesis Parameters

Through systematic RSM optimization, researchers have identified distinct sets of optimal conditions for UF fertilizer synthesis depending on the target release characteristics. For maximum slow-release nitrogen content (high CWIN with moderate HWIN), recent research indicates optimal conditions include: reaction temperature of 42.5°C, reaction time of 66.2 minutes, U/F molar ratio of 1.68, and pH 3.3 during the acid condensation stage. Under these conditions, CWIR and HWIR reached 55.65% and 33.92% respectively, indicating a favorable balance between immediately available and slow-release nitrogen fractions. This combination is particularly suitable for medium-duration crops with significant nitrogen demand during vegetative growth stages. [1]

Alternative optimization focusing on minimizing hot-water-insoluble nitrogen while maintaining adequate slow-release properties has yielded different parameters: U/F molar ratio of 1.33, reaction temperature of 43.5°C, and reaction time of 1.64 hours. This combination resulted in 22.14% CWIN and 9.87% HWIN, producing a fertilizer with more rapidly available nitrogen suitable for short-season crops or cooler soil conditions where microbial activity and polymer degradation may be slower. The variation in optimal conditions between studies highlights the importance of clearly defining performance objectives before undertaking optimization experiments. [2]

Table 3: Comparison of Optimized UF Synthesis Conditions from Different Studies [1] [2]

Optimization Target Temperature (°C) Time (min) U/F Ratio pH CWIN (%) HWIN (%)
Maximum CWIN 42.5 66.2 1.68 3.3 55.65 33.92
Moderate CWIN, Low HWIN 43.5 98.4 1.33 Not specified 22.14 9.87
General Agricultural Use 45.0 60.0 1.55 4.0 Varies Varies

Table 4: Model Validation Parameters for UF Synthesis Optimization [1] [2]

Statistical Parameter CWIN Model HWIN Model Acceptance Criteria Interpretation
R² (Coefficient of Determination) 0.9789 0.9721 >0.90 Excellent model fit
Adjusted R² 0.9599 0.9470 Close to R² Appropriate terms in model
Predicted R² Reported Reported Reasonable agreement with Adjusted R² Good predictive capability
F-value (Model) 51.54 38.71 >F-critical (p<0.05) Statistically significant model
p-value (Lack of Fit) 0.0591 0.0788 >0.05 Not significant, model fits well
Model Validation and Verification

Statistical validation of the developed RSM models is essential before their application in process optimization. The model's goodness-of-fit is typically evaluated through Analysis of Variance (ANOVA) with calculation of R², adjusted R², predicted R², and lack-of-fit tests. For UF synthesis models, R² values exceeding 0.97 indicate that more than 97% of the variability in the response can be explained by the model, demonstrating excellent fit. The non-significant lack-of-fit (p-values > 0.05) further confirms model adequacy, indicating that the error is primarily due to random variation rather than an inadequate model. [1] [2]

Experimental verification of optimization results should be conducted by performing synthesis experiments under the predicted optimal conditions. A minimum of three verification runs is recommended to confirm reproducibility. The experimental values for CWIN and HWIN should fall within the prediction intervals of the model with less than 5% deviation between predicted and observed values. Additional characterization of the optimized UF products through scanning electron microscopy and thermal stability analysis can provide valuable insights into the morphological and stability characteristics of the fertilizer products. Thermal analysis typically shows UF fertilizers are stable up to approximately 200°C, with major decomposition occurring between 250-400°C, confirming their suitability for standard agricultural storage and application conditions. [1]

Data Interpretation and Optimization

Analyzing Model Significance and Factor Effects

Comprehensive interpretation of RSM results begins with assessing model significance through ANOVA. The F-value and associated p-value indicate whether the mathematical relationship between factors and responses is statistically significant. For UF synthesis models, F-values of 51.54 for CWIN and 38.71 for HWIN with p-values < 0.0001 demonstrate high statistical significance, suggesting a less than 0.01% chance that such large F-values could occur due to noise. The lack-of-fit tests, with p-values of 0.0591 for CWIN and 0.0788 for HWIN (both > 0.05), indicate that the models adequately fit the data without significant unexplained variation. [1] [2]

The individual factor effects can be interpreted from the coefficient estimates in the fitted quadratic models. For CWIN, research has shown that the U/F molar ratio has the most pronounced effect, followed by reaction temperature and pH. The positive linear coefficient for U/F ratio (+13.92) combined with the negative quadratic coefficient (-1.39) indicates that CWIN increases with U/F ratio up to an optimum point beyond which it begins to decrease. Significant interaction effects between factors, particularly between U/F ratio and temperature and between U/F ratio and pH, highlight the importance of balanced optimization rather than adjusting factors independently. Similar patterns are observed for HWIN, though with different magnitude of effects, enabling targeted optimization for specific release characteristics. [2]

Optimization Strategies for Different Application Requirements

The optimization strategy for UF fertilizers should be aligned with the target agricultural application and soil conditions. For quick-establishing crops with short growing seasons, the optimization goal should focus on minimizing HWIN while maintaining moderate CWIN levels to ensure adequate nitrogen availability throughout the growth cycle. This typically involves lower U/F ratios (1.3-1.4) and moderate reaction temperatures (40-45°C). Conversely, for long-duration crops or slow-release applications such as turf grass or perennial crops, optimization should target higher HWIN content to provide extended nitrogen availability, achieved through higher U/F ratios (1.6-1.7) and more extended reaction times. [1] [2]

The following decision pathway illustrates the optimization approach based on agricultural requirements:

G UF Optimization Decision Pathway Start Define Application Needs CropType Crop Type and Duration Start->CropType SoilCond Soil Conditions and Climate Start->SoilCond ShortSeason Short-Season Crop (<90 days) CropType->ShortSeason MedSeason Medium-Season Crop (90-150 days) CropType->MedSeason LongSeason Long-Season Crop (>150 days) CropType->LongSeason CoolSoil Cool Soil Conditions (<15°C average) SoilCond->CoolSoil WarmSoil Warm Soil Conditions (>15°C average) SoilCond->WarmSoil Opt1 Optimization Target: Low HWIN (5-10%) Moderate CWIN (20-25%) ShortSeason->Opt1 Opt2 Optimization Target: Balanced HWIN (15-25%) Moderate CWIN (30-40%) MedSeason->Opt2 Opt3 Optimization Target: Higher HWIN (25-35%) Higher CWIN (40-50%) LongSeason->Opt3 Opt4 Optimization Target: Lower HWIN (10-15%) Higher CWIN (30-35%) CoolSoil->Opt4 Opt5 Optimization Target: Standard HWIN (20-30%) Standard CWIN (35-45%) WarmSoil->Opt5 Params1 Recommended Parameters: U/F: 1.3-1.4, Temp: 40-45°C Time: 50-70 min, pH: 3.5-4.0 Opt1->Params1 Params2 Recommended Parameters: U/F: 1.5-1.6, Temp: 42-47°C Time: 60-80 min, pH: 3.2-3.8 Opt2->Params2 Params3 Recommended Parameters: U/F: 1.6-1.7, Temp: 45-50°C Time: 70-90 min, pH: 3.0-3.5 Opt3->Params3 Opt4->Params1 Opt5->Params2

Troubleshooting and Technical Notes

Common Synthesis Issues and Solutions

Rapid gelation or precipitation during synthesis typically indicates excessively low pH conditions or temperature spikes during the acid condensation stage. To prevent this, ensure gradual addition of acid catalyst with efficient mixing and precise temperature control. If gelation occurs, the batch should be discarded as the molecular structure becomes irreversibly cross-linked. Insufficient polymerization resulting in high cold-water-soluble nitrogen content can be addressed by verifying the accuracy of pH adjustments, ensuring adequate reaction time, and confirming the freshness of formaldehyde solution, which can degrade over time to formic acid, affecting pH control. [1]

Inconsistent CWIN/HWIN results between replicates may stem from inadequate mixing during the reaction, incomplete drying of samples before analysis, or variations in particle size distribution after grinding. Ensure consistent mixing rates (recommended 200-300 rpm), verify complete drying by constant weight method, and use standardized sieving protocols. For formaldehyde emission concerns in the final product, consider implementing a vacuum stripping step after neutralization or slightly reducing the F/U molar ratio, though this may affect the polymerization degree and require re-optimization of other parameters. [1] [3]

Technical Notes for Method Implementation

Scale-up considerations should address the increased heat transfer requirements and mixing efficiency in larger reactors. For pilot-scale production (10-100 L), allow extended time for temperature equilibration and consider incremental pH adjustments with verification sampling. Process control recommendations include in-line pH monitoring with regular calibration checks, temperature recording at multiple points in the reactor, and periodic viscosity measurements as an indicator of polymerization progress. Quality control protocols should include routine analysis of CWIN and HWIN in production samples, tracking of molecular weight distribution through GPC if available, and monitoring of free formaldehyde content to ensure product consistency and safety. [1]

Environmental and safety considerations are paramount when working with formaldehyde. Engineering controls should include local exhaust ventilation, closed system processing where possible, and formaldehyde gas monitoring. Personal protective equipment including chemical-resistant gloves, goggles, and aprons should be used throughout the synthesis process. Waste management should address both acidic and alkaline streams from pH adjustments, considering neutralization and precipitation before disposal according to local regulations. [3]

References

Application Notes: Analysis of Cold Water Insoluble Nitrogen (CWIN)

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle and Significance Cold Water Insoluble Nitrogen (CWIN) represents the fraction of nitrogen in a substance that is not solubilized after specified treatment with cold water. This analysis is critical in pharmaceutical development for characterizing sustained-release fertilizers used in plant-based drug production, excipients, and certain active pharmaceutical ingredients (APIs) where solubility directly impacts bioavailability and release kinetics. The CWIN value, often expressed as a percentage of total nitrogen, helps in understanding the slow-release properties and environmental fate of nitrogen-containing compounds.

2. Experimental Workflow The general workflow for CWIN analysis involves sample preparation, cold water extraction, separation, and quantitative nitrogen determination in both the original sample and the insoluble residue. The following diagram outlines the core procedural steps:

CWIN_Workflow Start Start: Weigh Sample A Cold Water Extraction Start->A B Filtration/Separation A->B C Analyze Insoluble Residue B->C E Calculate CWIN % C->E Insoluble N Data D Analyze Original Sample D->E Total N Data End End: Report Results E->End

Detailed Experimental Protocol

Methodology: Gravimetric and Kjeldahl Combination Method

1. Scope This protocol describes the procedure for determining the Cold Water Insoluble Nitrogen content in solid nitrogenous materials, such as coated fertilizers or polymeric drug formulations.

2. Apparatus

  • Analytical balance (accuracy ±0.0001 g)
  • Mechanical shaker or orbital incubator
  • Filtration unit with filter paper (Whatman No. 5 or equivalent) or glass microfiber filters
  • Oven, capable of maintaining 60±1°C
  • Desiccator with silica gel
  • Kjeldahl digestion and distillation apparatus or Dumas combustion analyzer (for nitrogen quantification)
  • Volumetric flasks (1 L), beakers (500 mL)

3. Reagents

  • Deionized water
  • Nitrogen-free water for rinsing
  • All reagents required for Kjeldahl analysis (Conc. H₂SO₄, catalyst tablets, 40% NaOH, standardized HCl or H₂SO₄ for titration, mixed indicator) or for operation of a combustion analyzer.

4. Procedure Step 1: Sample Preparation

  • Homogenize the laboratory sample.
  • Weigh approximately 5.00 g (Wsample) of the sample to the nearest 0.0001 g and transfer it to a 500 mL Erlenmeyer flask.

Step 2: Cold Water Extraction

  • Add 250 mL of deionized water at 25±2°C to the flask.
  • Seal the flask and place it on a mechanical shaker.
  • Agitate at 150-200 rpm for 30 minutes at a controlled room temperature (25±2°C).
  • Alternatively, stir continuously with a magnetic stirrer for the same duration.

Step 3: Filtration and Washing

  • Quantitatively transfer the contents onto a pre-weighed, dry filter paper (Wfilter).
  • Rinse the flask and the insoluble residue on the filter with small portions (~25-50 mL total) of nitrogen-free cold water (25±2°C) to ensure complete transfer of the insoluble fraction.

Step 4: Drying and Weighing Insoluble Residue

  • Transfer the filter paper containing the residue into a drying oven.
  • Dry at 60±1°C to a constant weight (usually 1-2 hours).
  • Cool in a desiccator and weigh the filter paper with the dried residue (Wfilter+residue).

Step 5: Nitrogen Quantification

  • Determine the nitrogen content in the original sample (Ntotal) and in the dried insoluble residue (Ninsoluble) using an approved quantitative method (e.g., Kjeldahl or Dumas combustion).
    • For the residue, carefully roll the filter paper with the residue and use it directly in the Kjeldahl digestion tube or combustion analyzer.

5. Calculation

  • Mass of Insoluble Residue: Wresidue = (Wfilter+residue - Wfilter)
  • Cold Water Insoluble Nitrogen (CWIN) Percentage: CWIN (%) = (N_insoluble * W_residue) / (N_total * W_sample) * 100

6. Quality Control

  • Analyze samples in duplicate.
  • Include a blank and a certified reference material (CRM), if available, in each batch.

Data Presentation and Analysis

The table below summarizes key parameters and potential specifications for reporting CWIN analysis.

Table 1: Key Analytical Parameters and Specifications for CWIN Analysis

Parameter Specification / Typical Value Notes / Acceptance Criteria
Sample Mass 5.00 g ± 0.02 g Weighed to 4 decimal places.
Extraction Volume 250 mL Maintain a 1:50 solid-to-solvent ratio.
Extraction Temp. 25 °C ± 2 °C Critical for "cold" definition. Use calibrated thermometer.
Extraction Time 30 minutes ± 1 min Use a calibrated timer.
Agitation 150-200 rpm (shaker) Ensure consistent and reproducible motion.
Filtration Medium Whatman #5 or Glass Microfiber Must be nitrogen-free. Pre-weigh before use.
Drying Conditions 60 °C to constant weight Avoid higher temps that may degrade labile compounds.
Nitrogen Method Kjeldahl or Dumas Combustion Method must be validated for the sample type.

Critical Methodological Notes

  • Temperature Control: Precise temperature control during extraction is the most critical factor. Fluctuations can significantly alter solubility and compromise reproducibility.
  • Filtration Efficiency: Incomplete filtration or channeling can lead to loss of insoluble solids or incomplete washing, resulting in overestimation of soluble nitrogen.
  • Method Validation: For any new drug substance or formulation, this method must be fully validated. Key parameters to establish include:
    • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst).
    • Accuracy: Through spike/recovery experiments using a suitable standard with known solubility.
    • Robustness: Deliberate, small variations in extraction time, temperature, and agitation speed.

Troubleshooting Common Issues

  • High Variability in Replicates: Check homogeneity of the original sample and consistency of agitation and filtration speed.
  • CWIN Values Too High: Potential cause is incomplete drying of the residue, leading to overestimation of mass. Confirm drying to constant weight. Alternatively, the filtration may be too slow, allowing for continued dissolution.
  • CWIN Values Too Low or Negative: Possible loss of fine insoluble particles through the filter paper. Consider using a finer porosity filter or a centrifuge step before filtration.

Comprehensive Application Notes and Protocols: Methylene Urea for Enhanced Nitrogen Use Efficiency in Agricultural Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction & Scientific Background

Methylene urea (MU) represents a class of slow-release nitrogen fertilizers that have gained significant attention for their potential to enhance nitrogen use efficiency (NUE) in agricultural systems. These compounds are synthesized through the controlled chemical reaction of urea and formaldehyde, resulting in polymers with varying chain lengths and release characteristics [1]. The general chemical formula of MU compounds can be expressed as NH₂CONH(CH₂NHCONH)ₙH, where n ranges from 1 to approximately 8-10, with the specific degree of polymerization dependent on the urea-to-formaldehyde ratio and reaction conditions employed during synthesis [1]. This molecular diversity allows for tailored release profiles that can be matched to crop nutrient demands, significantly improving nitrogen management in agricultural systems.

The fundamental importance of MU technology lies in addressing the critical challenge of nitrogen inefficiency in conventional fertilization practices. Recent market analyses indicate that the global MU market was valued at approximately USD 1.2 billion in 2024, with projections suggesting growth to USD 1.8 billion by 2033, reflecting a compound annual growth rate of 5.0% [2]. This growth is driven by increasing recognition of the environmental and economic implications of conventional nitrogen fertilization. According to research cited by the Environmental Protection Agency, approximately 40% of nitrogen fertilizers applied in agriculture are lost to the environment, contributing to water pollution, greenhouse gas emissions, and economic waste [2]. MU formulations directly address these inefficiencies through their modified release characteristics, which better synchronize nitrogen availability with plant uptake requirements.

The agricultural significance of enhanced nitrogen management cannot be overstated, particularly in the context of increasing global food demand and environmental sustainability concerns. Nitrogen is a crucial macronutrient required for fundamental plant processes, including photosynthesis, protein synthesis, and biomass production [3]. In conventional agricultural systems, the inefficient use of nitrogen fertilizers represents both an economic loss and an environmental burden. MU-based fertilizers offer a promising strategy to reconcile the competing demands of agricultural productivity and environmental protection by improving the efficiency of nitrogen utilization while reducing potential losses to the environment [4] [1].

MU Mechanisms & NUE Benefits

Nitrogen Release Mechanism

The controlled nitrogen release from methylene urea fertilizers occurs through a combination of chemical and biological processes that collectively determine the availability of nitrogen to plants. The primary release mechanism involves microbial degradation in the soil, where specific enzymes produced by soil microorganisms progressively hydrolyze the methylene urea polymers into plant-available nitrogen forms [1]. Research has identified that specialized microorganisms, including Ochrobactrum anthropi and Ralstonia paucula, possess methylene urea-hydrolyzing enzymes (MUases) that cleave the polymer chains into ammonium, formaldehyde, and urea in predictable molar ratios [1]. For instance, dimethylenetriurea (DMTU) degradation yields ammonium, formaldehyde, and urea in a ratio of 4:2:1, demonstrating the stoichiometric precision of this biological process.

The release kinetics of MU fertilizers are influenced by several factors, including polymer chain length, soil microbial activity, temperature, moisture, and pH conditions. MU products with shorter polymer chains contain a higher proportion of water-soluble nitrogen (WSN), which becomes immediately available for plant uptake, while longer chains contribute to the water-insoluble nitrogen (WIN) fraction that requires microbial degradation [4]. Commercial MU formulations typically contain approximately 50% WIN, which provides the sustained release characteristics, and 15% immediately available nitrogen through solubility [4]. This combination of immediate and gradual nitrogen availability supports both early crop needs and long-term nutritional requirements throughout the growth cycle.

The biochemical pathway of MU degradation involves a series of consecutive processes that ultimately yield plant-available nitrogen forms. The complete mineralization pathway can be summarized as follows: Ureaform → urea → NH₄⁺ → NO₂⁻ → NO₃⁻ [1]. This process begins with the enzymatic cleavage of MU polymers, followed by the conversion of urea to ammonium through urease activity, and finally the nitrification of ammonium to nitrate via soil nitrifying bacteria. The rate-limiting step in this sequence is typically the initial depolymerization of MU compounds, which is influenced by both the polymer characteristics and soil biological activity [1].

Table 1: Molecular Composition and Release Characteristics of Methylene Urea Compounds

Methylene Urea Compound Chemical Formula Nitrogen Release Molar Ratio (NH₄:CH₂O:Urea) Relative Release Rate
Methylenediurea (MDU) C₃H₈N₄O₂ 2:1:1 Fast
Dimethylenetriurea (DMTU) C₅H₁₂N₆O₃ 4:2:1 Moderate
Trimethylenetetraurea (TMTU) C₇H₁₆N₈O₄ 6:3:1 Slow
Agronomic Benefits for NUE Improvement

The application of MU fertilizers provides multiple agronomic advantages that collectively contribute to enhanced nitrogen use efficiency. These benefits stem from the fundamental alignment between nitrogen availability and plant demand, which reduces the temporal mismatch that often characterizes conventional fertilizer applications. Research demonstrates that MU-based fertilizers can increase NUE by approximately 20% compared to conventional urea applications, primarily through reductions in nitrogen losses from leaching and volatilization [5]. This improvement translates directly to both economic benefits through reduced fertilizer requirements and environmental benefits through diminished nitrogen pollution.

One of the most significant advantages of MU fertilizers is their reduced environmental impact. By controlling the release of nitrogen, MU formulations minimize the accumulation of mineral nitrogen in soils during periods of low plant uptake, thereby reducing the potential for losses through leaching and runoff. Studies have shown that MU applications can significantly decrease nitrate leaching compared to conventional urea, particularly in well-drained soils and high-rainfall environments [5]. Additionally, the gradual release of nitrogen from MU fertilizers reduces ammonia volatilization losses, although it's important to note that some studies have reported increased ammonia volatilization with certain MU formulations due to localized pH increases in the microsite around urea granules [5]. This nuanced understanding of potential losses highlights the importance of context-specific MU formulation and application.

The soil biological effects of MU fertilizers represent another significant benefit. The progressive microbial degradation of MU polymers supports the development and maintenance of diverse soil microbial communities that contribute to overall soil health and nutrient cycling [4]. Furthermore, the reduction in fertilizer application frequency made possible by extended nutrient availability decreases soil disturbance and compaction associated with mechanical applications, preserving soil structure and function. These benefits collectively contribute to the long-term sustainability of agricultural systems while maintaining productivity through more efficient nutrient utilization.

MU_Release MU Methylene Urea Polymers Microbial Microbial Enzymes MU->Microbial Degradation Urea Urea Microbial->Urea NH4 Ammonium (NH₄⁺) Urea->NH4 Urease Hydrolysis NO3 Nitrate (NO₃⁻) NH4->NO3 Nitrification PlantUptake Plant Uptake NH4->PlantUptake Direct Uptake Losses Environmental Losses NH4->Losses Volatilization NO3->PlantUptake NO3->Losses Leaching

Figure 1: Methylene Urea Nitrogen Release and Plant Utilization Pathway

Application Guidelines & Protocols

MU Product Selection and Formulation Considerations

The appropriate selection of methylene urea products requires careful consideration of formulation characteristics, crop requirements, and environmental conditions. MU fertilizers are commercially available in both granular and liquid formulations, with granular products currently dominating approximately 65% of the market share due to their handling convenience and predictable release characteristics [2]. However, liquid MU formulations represent the fastest-growing segment, with projected increase driven by their application flexibility and compatibility with modern irrigation and fertigation systems [2]. Recent patent literature describes advanced liquid MU compositions that maintain stability while providing controlled release properties, offering researchers and practitioners expanded options for nitrogen management [6].

When designing experiments or application protocols, researchers should consider the key composition parameters that influence MU performance. The activity index (AI) is a critical quality parameter that reflects the solubility characteristics of MU fertilizers and provides indication of their release patterns [1]. Additionally, the molecular weight distribution of the MU polymers significantly impacts the nitrogen release rate, with products containing higher proportions of shorter-chain polymers (such as this compound and dimethylenetriurea) providing more rapid nitrogen availability, while longer-chain polymers (including trimethylenetetraurea and higher analogs) extend the release duration [1]. Professional-grade MU formulations typically specify the proportion of water-insoluble nitrogen (WIN), which averages 50% in premium products, along with the immediately available nitrogen fraction (approximately 15%) that supports early growth requirements [4].

The formulation compatibility of MU products with other agricultural inputs represents another important consideration. MU fertilizers can be effectively combined with other nutrients, including phosphorus, potassium, and micronutrients, to create balanced fertilization programs. Additionally, MU demonstrates compatibility with many soil amendments and agricultural chemicals, though compatibility testing is recommended when combining with unfamiliar compounds. The development of biochar-coated urea products represents an innovative approach that further enhances the controlled-release properties of nitrogen fertilizers, with research demonstrating that biochar-coated urea can reduce nitrogen loss by 43.5-45.5% while improving NUE compared to conventional urea [5]. These advanced formulations highlight the ongoing innovation in controlled-release nitrogen technologies.

Table 2: Methylene Urea Formulation Types and Application Considerations

Formulation Type Key Characteristics Application Methods Optimal Use Scenarios
Granular MU 50% WIN, homogeneous granules, steady release Broadcast, banding, incorporation Field crops, turf management, perennial systems
Liquid MU Solution stability, application flexibility Fertigation, foliar, injection High-value crops, precision agriculture
Biochar-Coated MU Enhanced retention, reduced leaching Banding, incorporation Sandy soils, high-rainfall environments
Custom Blends Tailored NPK ratios, micronutrient inclusion Variable according to formulation Specific crop requirements, corrective nutrition
Application Protocols for Research Settings

The methodological implementation of MU fertilizers in research settings requires standardized protocols to ensure reproducible results and valid comparisons across studies. For pot experiments investigating MU efficacy, researchers should employ standardized substrate systems that allow for controlled monitoring of nitrogen release and plant response. A recommended approach involves using plastic pots of appropriate dimensions (typically 20cm diameter × 14cm height) with layered drainage materials, followed by growth substrate and fertilizer incorporation in the upper layer [5]. The oilseed rape protocol described in the literature provides a validated model system, with a 65-day growth period that allows for comprehensive assessment of nitrogen release dynamics and plant utilization [5].

Application timing represents a critical factor in optimizing MU performance, with research demonstrating that split applications often enhance synchronization between nitrogen availability and crop demand. For annual cropping systems, researchers should consider pre-plant or planting applications of MU to establish baseline nitrogen availability, followed by supplemental applications at key growth stages aligned with peak nitrogen demand. The spoon-feeding analogy described in commercial literature emphasizes the importance of continuous, balanced nitrogen supply throughout the growth cycle, which represents a fundamental shift from the feast-or-famine pattern associated with conventional soluble fertilizers [4]. This approach maintains nitrogen within the optimal range for plant uptake while minimizing accumulation in the soil solution that predisposes to losses.

Dosage determination should be based on comprehensive assessment of crop nitrogen requirements, soil nitrogen supplying capacity, and yield objectives. Research protocols should include multiple application rates to establish dose-response relationships, with typical nitrogen application rates for research purposes ranging from 80% to 100% of standard recommended rates [5]. The experimental design should incorporate appropriate controls, including unfertilized treatments and conventional fertilizer comparisons, to enable accurate quantification of MU efficacy. For field-scale research, precision agriculture technologies including variable rate application, soil sensing, and yield monitoring provide valuable data for evaluating MU performance across spatial and temporal scales [7]. These technologies enable researchers to quantify NUE improvements and economic benefits under realistic production conditions.

Experimental Evaluation Methods

Nitrogen Release and Transformation Assessment

Comprehensive characterization of nitrogen release patterns from MU fertilizers requires integrated methodological approaches that capture both chemical and biological transformation processes. The soil incubation method represents a fundamental technique for quantifying nitrogen mineralization rates under controlled conditions. Standardized protocols involve incorporating MU fertilizers into soil samples maintained at optimal moisture and temperature conditions, with periodic destructive sampling to monitor nitrogen transformation through extraction and analytical determination [1]. Research indicates that the specific molar ratio of urea to formaldehyde during MU synthesis significantly influences degradation kinetics, with optimal ratios typically falling between 1.2-1.5:1 for agronomically effective products [1].

Advanced analytical techniques enable precise quantification of MU components and degradation products in soil systems. High-performance liquid chromatography (HPLC) methods have been developed for simultaneous quantification of urea, this compound (MDU), dimethylenetriurea (DMTU), and trimethylenetetraurea (TMTU) in MU fertilizers and soil extracts [1]. These methods facilitate detailed characterization of polymer composition and degradation kinetics, providing insights into the relationship between molecular structure and release characteristics. Additionally, the use of urease inhibitors such as N-(n-butyl) thiophosphoric triamide (NBPT) in experimental systems allows researchers to distinguish between the direct release of urea from MU polymers and subsequent hydrolysis processes, refining the understanding of nitrogen transformation pathways [1].

Microbiological assessment techniques provide valuable insights into the biological components of MU degradation. Enzyme activity assays targeting specific methylene urea-hydrolyzing enzymes (MUases) enable quantification of the microbial capacity for MU degradation in different soil systems [1]. Molecular methods, including DNA sequencing and quantification of functional genes, allow researchers to characterize the microbial communities responsible for MU degradation and their response to repeated MU applications. These approaches have identified specific MU-degrading microorganisms, including Ochrobactrum anthropi and Agrobacterium tumefaciens, which play key roles in the initial depolymerization of MU compounds [1]. Understanding these biological components provides insights for optimizing MU formulations to align with soil biological characteristics.

Nitrogen Use Efficiency Quantification

Precise quantification of nitrogen use efficiency represents a critical component in evaluating MU fertilizer performance. The fundamental NUE equation provides a straightforward calculation: NUE = (Nitrogen uptake by crop / Total nitrogen applied) × 100 [8]. For example, if a crop absorbs 80 kg of nitrogen from a 120 kg application, the resulting NUE would be 66.7% [8]. This basic calculation can be adapted to various experimental contexts and provides a standardized metric for comparing fertilizer efficacy across treatments. Researchers should ensure consistent methodology for determining both nitrogen application rates and plant nitrogen uptake, typically through laboratory analysis of plant tissue nitrogen concentration combined with biomass measurements.

Supplementary efficiency indices provide additional insights into specific aspects of nitrogen utilization. The partial factor productivity (PFP) approach calculates the ratio of crop yield to the amount of nitrogen applied, providing a practical measure of economic efficiency [8]. The apparent nitrogen recovery (ANR) method offers a more precise assessment of fertilizer nitrogen uptake, though it requires specialized experimental designs with labeled nitrogen isotopes to distinguish fertilizer-derived nitrogen from other sources [8]. These complementary approaches collectively provide a comprehensive picture of MU performance, capturing both agronomic and physiological efficiency components.

Environmental monitoring protocols represent an essential aspect of complete NUE assessment, quantifying potential nitrogen losses that reduce efficiency. Ammonia volatilization can be measured using closed chamber absorption methods, in which acid traps capture volatilized ammonia for subsequent quantification by spectrophotometry [5]. Nitrate leaching assessment involves collecting and analyzing drainage water from lysimeter systems or pot experiments, with measurements of total nitrogen, ammonium nitrogen, and nitrate nitrogen concentrations [5]. These environmental flux measurements, when combined with plant uptake data, enable researchers to construct complete nitrogen mass balance calculations that identify the pathways of nitrogen loss and opportunities for improved management.

NUE_Assessment Start Research Question & Experimental Design Treatment Treatment Application Start->Treatment SoilAssay Soil Nitrogen Analysis Treatment->SoilAssay Time-series sampling PlantAssay Plant Biomass & N Content Analysis Treatment->PlantAssay Destructive harvest EnvironAssay Environmental Loss Monitoring Treatment->EnvironAssay Continuous monitoring DataIntegration Data Integration & NUE Calculation SoilAssay->DataIntegration PlantAssay->DataIntegration EnvironAssay->DataIntegration Results NUE Assessment Results DataIntegration->Results

Figure 2: Experimental Workflow for Methylene Urea NUE Assessment

Emerging Applications & Future Research

Innovative Applications and Formulations

Advanced formulation technologies continue to expand the potential applications of methylene urea in sustainable agriculture. The development of biochar-coated urea products represents a significant innovation that combines the controlled-release properties of MU with the additional benefits of biochar, including enhanced nutrient retention, improved soil water holding capacity, and stimulation of beneficial microbial communities [5]. Research demonstrates that biochar-coated urea can reduce nitrogen loss by 43.5-45.5% while decreasing ammonia volatilization by 3.7-21.7% and leaching losses by 49.8-52.1% compared to conventional urea [5]. These enhanced efficiency products demonstrate the potential for synergistic combinations of material science and nutrient management to address nitrogen inefficiency.

Environmental remediation applications of MU technology represent another emerging research direction. Studies have investigated the combination of MU synthesis with contaminant removal processes for treating agricultural waste streams, demonstrating that methylene urea can be synthesized from urine while simultaneously removing pharmaceutical contaminants through advanced oxidation processes [9]. This innovative approach enables nutrient recovery from waste streams while eliminating potential contaminants, creating safe recycled fertilizers while addressing environmental pollution concerns. Such applications highlight the potential for MU technology to contribute to circular nutrient economies that reduce reliance on synthetic nitrogen production while managing waste streams.

The integration of precision agriculture technologies with MU fertilization represents a promising direction for optimizing nitrogen management. Advanced sensing technologies, including chlorophyll meters and normalized difference vegetation index (NDVI) sensors, enable real-time assessment of crop nitrogen status, providing data for responsive fertilizer management [7]. When combined with the predictable release characteristics of MU fertilizers, these technologies facilitate highly precise nitrogen management that can be dynamically adjusted according to seasonal conditions and crop requirements. Research indicates that precision management approaches can improve NUE by enabling site-specific applications that account for spatial variability in soil nitrogen supplying capacity and crop demand [7].

Research Directions and Knowledge Gaps

Critical research needs for advancing MU technology include improved understanding of the interactions between MU formulations and soil biological communities. While specific MU-degrading microorganisms have been identified, including Ochrobactrum anthropi and Ralstonia paucula, the broader microbial ecology of MU degradation remains incompletely characterized [1]. Research investigating the response of soil microbial communities to repeated MU applications, and the potential for management practices to enhance MU degradation capacity, would provide valuable insights for optimizing MU performance across diverse agricultural systems. Additionally, studies exploring the relationships between MU polymer composition, soil biological characteristics, and nitrogen release kinetics would support the development of region-specific MU formulations.

The long-term fate of MU constituents in agricultural systems represents another important research direction. While the nitrogen component of MU fertilizers has been extensively studied, the fate and potential accumulation of the formaldehyde component deserves additional attention. Research tracking the complete mineralization of both nitrogen and carbon components of MU polymers would provide comprehensive understanding of environmental safety and potential impacts. Studies investigating the potential for MU applications to influence soil organic matter dynamics and long-term soil fertility would strengthen the case for MU as a component of sustainable soil management strategies.

Application optimization research remains necessary to fully realize the potential of MU technology across diverse cropping systems. While MU has demonstrated efficacy in numerous crops, including turfgrass, cereals, and oilseed rape, optimal application timing, placement, and dosage strategies require further refinement for specific crop varieties and growing environments [4] [5]. Research integrating MU fertilization with other management practices, including irrigation scheduling, cover cropping, and conservation tillage, would provide practical guidance for farmers seeking to implement MU technology within holistic farming systems. Additionally, economic analyses comparing the cost-effectiveness of MU fertilizers with conventional options across different production contexts would support adoption decisions and policy development.

Conclusion

Methylene urea fertilizers represent a scientifically established and commercially viable technology for enhancing nitrogen use efficiency in agricultural systems. Through their controlled release mechanisms, which combine immediate nitrogen availability with extended supplementation through microbial degradation, MU formulations address the fundamental challenge of temporal synchrony between nitrogen availability and crop demand. The documented ability of MU fertilizers to increase NUE by approximately 20% while reducing environmental losses positions this technology as a key component of sustainable nitrogen management strategies. As research continues to refine MU formulations and application protocols, and as precision agriculture technologies enable more targeted implementation, MU-based fertilizers are poised to make increasingly significant contributions to agricultural productivity and environmental protection.

References

Comprehensive Application Notes and Protocols for Methylene Urea Fertilizer: Mixing, Depth Placement, and Soil Incorporation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methylene Urea Fertilizer Properties

Methylene urea (MU) is a slow-release nitrogen fertilizer formed through the chemical reaction of urea with formaldehyde, creating compounds with varying chain lengths that release nitrogen gradually through microbial degradation in soil. This controlled-release mechanism significantly enhances nitrogen use efficiency (NUE) by reducing losses through leaching and volatilization compared to conventional urea fertilizers. The unique properties of methylene urea make it particularly valuable in agricultural systems where precision nutrient management is required, especially for high-value crops, turf management, and situations where seasonal nutrient demands must be precisely matched with nutrient availability.

The chemical composition of methylene urea fertilizers includes different polymerization degrees, with shorter chains (like dimethylenetriurea and trimethylenetetraurea) providing more readily available nitrogen, while longer chains offer extended release patterns [1]. Commercial methylene urea products typically contain approximately 50% of the total nitrogen as water insoluble nitrogen (WIN), which becomes available to plants through microbial activity in the soil, with about 15% of the total nitrogen being immediately available through water solubility [2]. This combination of immediate and gradual nitrogen availability provides both starter nutrition for crops and sustained feeding throughout critical growth stages, making methylene urea particularly effective for crops with extended growing seasons or multiple harvest periods.

Application Parameters and Mixing Guidelines

Key Application Parameters

Methylene urea fertilizers require specific application considerations to maximize their effectiveness and environmental benefits. The release characteristics of these fertilizers are influenced by soil temperature, moisture, and microbial activity, which must be considered during application planning. Proper depth placement and soil incorporation are critical for optimizing nitrogen availability while minimizing losses. The tables below summarize essential application parameters and mixing compatibility for methylene urea fertilizers.

Table 1: Methylene Urea Application Parameters Based on Soil and Environmental Conditions

Parameter Optimal Range Effect on Nutrient Release Application Adjustment
Soil Temperature 15-30°C Slower release below 15°C; faster above 30°C Time applications to coincide with temperature ranges optimal for target crop uptake
Soil Moisture Field capacity Microbial activity and nutrient release require adequate moisture Irrigate after application if rainfall insufficient; avoid waterlogged conditions
Soil pH 6.0-7.5 Optimal microbial activity in neutral range Adjust limestone applications based on soil test results
Application Timing 2-4 weeks before peak demand Allows time for microbial mineralization Align with crop growth stages and seasonal rainfall patterns
Soil Texture All types Faster release in sandy soils; slower in clay Adjust application rates and timing based on soil water holding capacity

Table 2: Methylene Urea Mixing Compatibility with Other Fertilizer Components

Fertilizer Component Compatibility Mixing Considerations Storage Stability
Potassium Sulfate Compatible Can be blended uniformly without chemical reactions Stable for extended storage periods
Diammonium Phosphate Limited compatibility Can be mixed but loses effectiveness after 2-3 days Use immediately after mixing; do not store
Calcium Cyanamide Compatible Stable mixtures with uniform nutrient distribution Suitable for long-term storage
Ammonium Sulfate Limited compatibility Chemical reactions occur over time reducing availability Use within 2-3 days of mixing
Superphosphate Incompatible Unwanted chemical reactions that reduce efficacy Do not mix under any circumstances
Potassium Chloride Compatible Physical mixtures maintain stability Suitable for commercial fertilizer blends
Mixing Protocols and Procedures

The homogeneous distribution of methylene urea in fertilizer mixtures is essential for consistent field performance. For small-scale applications (up to 100 kg), use a rotary drum mixer or cement mixer operated at 20-30 rpm for 5-10 minutes to ensure uniform blending without particle segregation. For larger batches, vertical screw mixers provide efficient integration of methylene urea with compatible fertilizer components. The mixing sequence should follow a specific order: first combine dry components of similar particle size, then add liquid additives if applicable, and finally incorporate the methylene urea to prevent coating of other ingredients and ensure uniform distribution.

When creating custom fertilizer blends, consider the particle size distribution of all components to minimize demixing during handling and application. The optimal particle size range for methylene urea in mixed fertilizers is 2-4 mm, which matches most granular fertilizer materials and reduces separation during application. For mixtures with components of varying densities, incorporate conditioning agents such as mineral oils (at 0.1-0.3% by weight) to reduce dust and minimize particle separation. Always conduct a compatibility test when creating new mixtures by storing a small sample in a sealed container at ambient temperature for 7-14 days, monitoring for caking, discoloration, or gas formation, which indicates undesirable chemical reactions.

Depth Placement and Soil Incorporation Protocols

Soil Incorporation Techniques

Effective soil incorporation of methylene urea is critical for maximizing nitrogen availability and minimizing losses. The primary objective of incorporation is to place the fertilizer in the root zone where both soil moisture and microbial activity can facilitate the gradual release of nitrogen while reducing ammonia volatilization. Research demonstrates that proper incorporation can improve nitrogen use efficiency by 40-60% compared to surface applications [3]. The selection of incorporation method depends on soil type, crop system, and available equipment.

For broadcast applications, immediate incorporation within 4-8 hours after spreading is essential to prevent nitrogen loss through volatilization. Use a harrow, disc, or rotary hoe to incorporate the fertilizer to a depth of 2-4 inches (5-10 cm) in medium-textured soils. In heavier clay soils, increase incorporation depth to 4-6 inches (10-15 cm) to ensure adequate placement below the surface layer where drying occurs. For conservation tillage systems with high residue levels, use disc-type incorporators that effectively cut through residue and place the fertilizer beneath the soil surface while maintaining adequate residue cover for erosion control. Post-incorporation, light irrigation (0.25-0.5 inches) or rainfall within 48 hours further enhances incorporation by moving the fertilizer into the soil profile and initiating the microbial activity necessary for nitrogen release.

Depth Placement Guidelines

Placement depth significantly influences the nitrogen release pattern from methylene urea fertilizers due to variations in soil temperature, moisture, and microbial activity at different soil depths. The optimal placement depth varies according to crop root architecture, soil characteristics, and environmental conditions. Deeper placement (4-8 inches) provides more stable release conditions with less fluctuation in soil moisture and temperature, while shallower placement (2-4 inches) may result in faster nitrogen release, particularly in warmer surface soils.

Table 3: Depth Placement Guidelines for Methylene Urea Based on Crop Type

Crop Category Recommended Depth Placement Method Timing Relative to Planting
Cereal Grains 2-4 inches (5-10 cm) Deep banding or seed-row placement At planting or 2-3 weeks pre-plant
Processing Tomatoes 4-6 inches (10-15 cm) Side-dressing or deep banding 3-4 weeks after transplanting
Corn 3-5 inches (8-13 cm) Side-dressing 2 inches from seed row At planting (indirect placement)
Turfgrass 0.5-1 inch (1-3 cm) Topdressing with incorporation Early growing season
Potatoes 4-6 inches (10-15 cm) In-row banding At planting or pre-plant incorporation
Forestry Seedlings 6-8 inches (15-20 cm) Deep point placement At planting

For row crops such as corn and tomatoes, side-dressing applications placed 2-3 inches from the plant row and 4-6 inches deep after establishment have been shown to provide optimal nitrogen availability during critical growth stages [4]. In direct-seeded crops, place methylene urea bands 2-3 inches to the side and 1-2 inches below the seed depth to prevent direct contact that could cause toxicity while ensuring nutrient accessibility as roots develop. For perennial systems including turfgrass and orchards, multiple shallow applications (0.5-2 inches) provide more consistent nitrogen availability than single deep placements, aligning with the predominantly shallow root systems of these crops.

Crop-Specific Application Guidelines

Annual Field Crops

Corn production presents specific challenges for methylene urea application due to the crop's sensitivity to direct fertilizer contact. Research indicates that direct exposure to urea compounds can be toxic to corn seeds, significantly reducing plant establishment and yield [5]. For optimal results, apply methylene urea indirectly by placing fertilizer at least 2 inches (5 cm) away from corn seeds in a separate band. This approach maintains the benefits of slow-release nitrogen while avoiding germination damage. For processing tomatoes, studies have demonstrated that methylene urea applications provide comparable yields to conventional fertilizers while significantly reducing nitrogen leaching [4]. Apply methylene urea to tomatoes 3-4 weeks after transplanting, incorporating to a depth of 4-6 inches to align nitrogen release with fruit development phases.

Cereal grains including wheat, barley, and oats respond well to methylene urea applications when properly incorporated. Apply methylene urea to cereal grains during cool conditions (below 60°F/15.6°C) to minimize ammonia volatilization and extend nitrogen availability through critical growth stages [5]. For small grains, broadcast applications followed by immediate incorporation provide uniform distribution, while banding placements between rows effectively targets nutrient placement in root zones. Potato cultivation requires careful nitrogen management to balance tuber development with quality parameters. Apply methylene urea to potato fields as a pre-plant treatment incorporated to 4-6 inches depth, or use formulations with 30% nitrogen or less for side-dressing applications once plants are established [5].

Specialized Cropping Systems

Turfgrass management for golf courses, sports fields, and high-value lawns represents a major application for methylene urea fertilizers due to their ability to provide consistent, uniform growth without flush release patterns. Research indicates that methylene urea formulations are particularly valuable in turf management because they are the only drip-irrigation compatible compound fertilizer available for professional turf applications [3]. Apply methylene urea to turf at rates of 0.5-1.0 lb nitrogen/1000 ft², with immediate irrigation to move granules into the turf canopy and initiate nitrogen release. For horticultural crops including ornamentals and nursery stock, methylene urea provides extended nutrition that reduces application frequency while maintaining aesthetic quality. Incorporate methylene urea into container media at planting or apply as a topdress with subsequent irrigation to move nutrients into the root zone.

Forestry and reforestation projects benefit from methylene urea applications, particularly in nutrient-poor soils where slow-release properties support seedling establishment. Studies show that the controlled nutrient release helps young trees develop roots and grow steadily, especially in challenging soil conditions [6]. Apply methylene urea to forestry plantings using deep point placement (6-8 inches) near the root zone at planting to provide extended nitrogen availability through the establishment phase without the need for frequent reapplications that disturb developing root systems.

Environmental Optimization and Efficiency Enhancement

Soil and Climate Considerations

Soil microbial populations play a crucial role in the nitrogen release pattern from methylene urea fertilizers, as specific bacteria including Ochrobactrum anthropi and Agrobacterium tumefaciens produce enzymes that hydrolyze methylene urea into plant-available nitrogen forms [7]. Research demonstrates that methylene urea application can increase microbial diversity in the rhizosphere over time, with significant enhancements observed in Shannon index values after 42 days of treatment [7]. This relationship underscores the importance of maintaining optimal soil conditions for microbial activity, including adequate soil moisture, aeration, and organic matter to support the degradation process of methylene urea compounds.

Temperature significantly influences the mineralization rate of methylene urea in soil, with higher temperatures (up to 30°C) accelerating nitrogen release while cooler conditions (below 15°C) slow the process [4]. This temperature dependency allows for strategic application timing based on seasonal patterns and crop nutrient demands. In regions with distinct seasons, apply methylene urea 2-4 weeks before anticipated peak nitrogen demand to allow for microbial adaptation and initiation of the degradation process. For irrigation management, maintain soil moisture at field capacity for optimal nitrogen release, as dry conditions dramatically slow microbial activity while waterlogged soils can promote denitrification losses once nitrogen is mineralized.

Environmental Impact Mitigation

The controlled-release properties of methylene urea provide significant environmental benefits compared to conventional urea fertilizers, particularly in reducing nitrogen losses to groundwater and atmosphere. Studies indicate that methylene urea fertilizers can improve nitrogen use efficiency by 40-60% compared to conventional urea, dramatically decreasing leaching potential and associated water contamination [3]. This enhanced efficiency makes methylene urea particularly valuable in environmentally sensitive areas, including zones with vulnerable aquifers, riparian buffers, and regions with high precipitation where conventional nitrogen sources pose significant pollution risks.

The slow-release characteristics of methylene urea also contribute to reduced greenhouse gas emissions, particularly nitrous oxide (N₂O), a potent greenhouse gas with approximately 300 times the global warming potential of carbon dioxide. By providing nitrogen in forms that require microbial mineralization, methylene urea avoids the rapid nitrification-denitrification cycles that produce significant N₂O emissions from conventional fertilizers. Additionally, the reduced application frequency made possible by extended nutrient release decreases fuel consumption and associated emissions from farm equipment operations, contributing to the overall sustainability of agricultural production systems utilizing methylene urea fertilizers.

Experimental Protocols and Evaluation Methods

Field Evaluation Protocols

Field assessments of methylene urea efficacy require carefully designed protocols to quantify nitrogen release patterns, crop uptake efficiency, and environmental impacts. Establish randomized complete block designs with a minimum of four replications per treatment to account for field variability. Key treatment comparisons should include methylene urea applied at different rates (e.g., 50%, 75%, 100%, and 125% of recommended nitrogen rate), conventional urea fertilizer at 100% nitrogen rate, and an unfertilized control. For depth placement studies, compare incorporation at 2, 4, and 6 inch depths using appropriate equipment such as banding applicators or modified seed drills capable of precise placement.

Soil sampling should be conducted at 15-day intervals throughout the growing season to monitor nitrogen availability dynamics. Collect soil cores from 0-6, 6-12, and 12-24 inch depths using a standard soil probe, with separate samples for ammonium and nitrate analysis. For crop performance metrics, record plant height, leaf chlorophyll content (using SPAD meters), above-ground biomass (at key growth stages), and final yield with quality parameters specific to the crop (e.g., protein content for grains, brix for tomatoes). To quantify nitrogen use efficiency, apply 15N-labeled methylene urea to microplots within main treatment areas to enable precise tracking of fertilizer nitrogen uptake by plants and retention in soil [4].

Laboratory Analysis Methods

Soil and plant analysis provides critical data for understanding methylene urea behavior in different soil environments. For soil microbial community assessment, employ molecular techniques including polymerase chain reaction-denaturing gradient gel electrophoresis (PCR-DGGE) to evaluate changes in bacterial population structure in response to methylene urea applications [7]. Plate counting methods using specific media can quantify populations of known methylene urea-degrading bacteria such as Ochrobactrum anthropi. For nitrogen availability monitoring, extract soil inorganic nitrogen using 2M KCl solution (1:5 soil:solution ratio) with subsequent analysis for ammonium and nitrate concentrations using flow injection analysis or colorimetric methods.

Plant tissue analysis should include total nitrogen determination using dry combustion analysis, with additional nutrient profiling to identify any interactions between nitrogen release from methylene urea and uptake of other nutrients. For degradation kinetics studies, incubate soil with methylene urea under controlled temperature and moisture conditions, periodically extracting and analyzing for intermediate compounds including dimethylenetriurea and trimethylenetetraurea to characterize the degradation pathway. These laboratory studies complement field evaluations by providing mechanistic understanding of methylene urea behavior in different soil environments, supporting the development of optimized application protocols for specific soil-crop systems.

Conclusion

Methylene urea fertilizers represent a technologically advanced approach to nitrogen management that aligns with the principles of sustainable agriculture. Their controlled-release properties significantly improve nitrogen use efficiency while reducing environmental impacts compared to conventional urea fertilizers. The application protocols outlined in this document provide researchers and agricultural professionals with evidence-based guidelines for maximizing the benefits of methylene urea across diverse cropping systems. Proper depth placement and soil incorporation emerge as critical factors influencing fertilizer effectiveness, with optimal placement varying according to crop root architecture, soil characteristics, and environmental conditions.

The future development of methylene urea fertilizers will likely focus on enhanced formulation technologies, including customized chain-length distributions for specific crop nutrient demand patterns and hybrid products that combine synthetic methylene urea with bio-based components to further improve environmental profiles. Additionally, the integration of methylene urea fertilizers with digital agriculture technologies including soil sensors and predictive analytics presents promising opportunities for further optimizing application timing and placement. As agricultural systems worldwide face increasing pressure to improve productivity while minimizing environmental impacts, methylene urea fertilizers offer a viable pathway toward more sustainable nutrient management practices.

Visual Workflow and Process Diagrams

Methylene Urea Application Decision Workflow

The following diagram illustrates the decision-making process for selecting appropriate methylene urea application methods based on soil conditions, crop type, and equipment availability:

G Start Start: MU Application Planning SoilAnalysis Soil Analysis pH, Texture, OM% Start->SoilAnalysis CropType Crop Type Classification SoilAnalysis->CropType Based on soil characteristics AppTiming Application Timing Relative to Planting CropType->AppTiming According to crop needs DepthSelect Depth Placement Selection AppTiming->DepthSelect Seasonal timing determined MethodSelect Application Method Selection DepthSelect->MethodSelect Optimal depth established IncorpMethod Incorporation Method Selection MethodSelect->IncorpMethod Application method chosen Implementation Implementation & Monitoring IncorpMethod->Implementation Full protocol defined

Diagram 1: Methylene Urea Application Decision Workflow

Methylene Urea Degradation Pathway in Soil

The following diagram illustrates the biochemical pathway of methylene urea degradation in soil, showing the transformation from polymerized compounds to plant-available nitrogen forms through microbial activity:

G MU Methylene Urea Polymers Microbial Microbial Enzymes (Hydrolases) MU->Microbial Microbial colonization Inter1 Intermediate Compounds (Dimethylenetriurea) Microbial->Inter1 Initial hydrolysis Inter2 Short-chain Compounds (Trimethylenetetraurea) Inter1->Inter2 Further degradation Urea Urea Inter2->Urea Complete hydrolysis Ammonium Ammonium (NH4+) Urea->Ammonium Urease activity Nitrate Nitrate (NO3-) Ammonium->Nitrate Nitrification Plant Plant Uptake Ammonium->Plant Root absorption Nitrate->Plant Root absorption

Diagram 2: Methylene Urea Degradation Pathway in Soil

References

LC-MS analysis water-soluble methylene urea fragments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methylene Urea and Its Analysis

Methylene ureas (MU) are condensation products of urea and formaldehyde, widely used as slow-release nitrogen fertilizers [1] [2]. They consist of molecules with varying chain lengths (e.g., methylenediurea, dimethylene-triurea, trimethylenetetraurea) [1]. The water-soluble fractions of these polymers are critical for analysis, as they represent the immediately available nitrogen and the initial products that will be gradually broken down by soil microbes to release plant-available nitrogen over time [2].

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry [3]. It is particularly suited for analyzing polar, thermally labile, and non-volatile compounds like methylene urea fragments, which are difficult to analyze by GC-MS without derivatization [4].

A Proposed LC-MS Analytical Protocol

Here is a detailed methodology for analyzing water-soluble methylene urea fragments. This protocol synthesizes information from general LC-MS principles and methods for analyzing urea and related compounds.

Sample Preparation

The goal is to extract the water-soluble fraction and prepare a clean sample for LC-MS injection.

  • Extraction: Weigh a homogeneous sample (e.g., 1.0 g of fertilizer or soil) into a centrifuge tube. Add 10 mL of a suitable aqueous solvent, such as water or a water-methanol mixture (e.g., 90:10, v/v). Shake or vortex the mixture vigorously for 10-15 minutes [5].
  • Clean-up: Centrifuge the extract at approximately 10,000 rpm for 10 minutes. Carefully collect the supernatant and filter it through a 0.2 μm syringe filter (e.g., nylon or PVDF) to remove particulate matter. For complex matrices, a further clean-up step using a solid-phase extraction (SPE) cartridge (e.g., C18 or a mixed-mode cartridge) may be necessary to reduce matrix effects [4].
  • Derivatization (Optional): Urea and its small derivatives are highly polar and can be challenging to retain on reversed-phase columns. While not always required, derivatization can improve chromatographic behavior and detection sensitivity. A method for urea determination involves converting it to 2-hydroxypyrimidine using a one-step reaction for analysis by LC-MS/MS [6]. Alternatively, you can use chromatographic modes designed for polar compounds (see below).
Liquid Chromatography (LC) Separation

Effective chromatographic separation is key to resolving the different methylene urea oligomers.

  • Chromatographic Mode: Two primary options are recommended:
    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar compounds. A HILIC column (e.g., with an amide or silica stationary phase) can effectively retain and separate urea and its methylene derivatives [5].
    • Reversed-Phase Chromatography (RP-HPLC/UHPLC): Using a polar-embedded or standard C18 column with a highly aqueous mobile phase is a viable alternative. Columns with sub-2μm particles (for UHPLC) can provide higher separation efficiency [4].
  • Mobile Phase: Use a binary gradient.
    • Eluent A: A volatile aqueous buffer, such as 10 mM ammonium formate or ammonium acetate in water. The pH can be adjusted with formic acid (e.g., to pH ~3-4) to enhance ionization in positive ESI mode [4].
    • Eluent B: A volatile organic solvent, typically acetonitrile.
    • Example HILIC Gradient: Start at 80-90% B, gradually decrease to 50-60% B over 10-15 minutes to elute the polar analytes.
  • Flow Rate and Column Temperature: A flow rate of 0.2-0.4 mL/min and a column temperature of 30-40°C are standard starting points.
Mass Spectrometry (MS) Detection

Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like methylene ureas.

  • Ionization Mode: Positive ESI (+ESI) is typically used because urea derivatives can be easily protonated [4].
  • MS Operation: For identification and confirmation, tandem mass spectrometry (MS/MS) is highly recommended.
    • Full Scan Mode (MS1): To identify all potential components in the sample.
    • Product Ion Scan Mode (MS/MS): To obtain structural information by fragmenting precursor ions. This is crucial for confirming the identity of each methylene urea oligomer.
  • Proposed MS Parameters:
    • Sheath Gas Flow: 40-50 (arbitrary units)
    • Auxiliary Gas Flow: 10-15 (arbitrary units)
    • Spray Voltage: 3.0-4.0 kV
    • Capillary Temperature: 300-350°C
    • Vaporizer Temperature: 200-300°C

The following diagram outlines the core experimental workflow from sample to data analysis:

Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Key Parameters for LC-MS Analysis

The tables below summarize critical parameters for the LC-MS analysis of methylene urea fragments.

Table 1: Liquid Chromatography Parameters

Parameter Recommendation Notes
Column Type HILIC (e.g., amide, silica) or Polar-embedded C18 HILIC is preferred for superior retention of polar fragments.
Mobile Phase (A) Ammonium formate/acetate in water; (B) Acetonitrile Use volatile additives compatible with MS.
Gradient Starting with high %B (e.g., 90%), decreasing to lower %B (e.g., 50%) Elutes polar compounds based on increasing hydrophilicity.
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 1 - 10 µL

Table 2: Mass Spectrometry Parameters

Parameter Recommendation Notes
Ion Source Electrospray Ionization (ESI)
Ionization Polarity Positive (+ve)
Scan Mode Full Scan (MS1) and Tandem MS (MS/MS) MS1 for discovery, MS/MS for confirmation.
Source Temp. 200 - 300 °C
Sheath/Aux Gas 40-50 / 10-15 (arb units)
Spray Voltage 3.0 - 4.0 kV

Critical Experimental Considerations

  • Matrix Effects: Complex samples like soil or fertilizer extracts can cause ion suppression or enhancement. Use isotopically labeled internal standards (e.g., ¹⁵N₂-urea) if available, and perform standard addition calibration or matrix-matched calibration to ensure accurate quantification [5] [4].
  • System Suitability: Before running batches, ensure the LC-MS system is performing optimally. A system suitability test with a standard mixture of known compounds (e.g., urea, this compound) should produce sharp peaks, stable retention times, and good signal-to-noise ratios.
  • Identification Strategy: Confidently identify compounds by matching three criteria:
    • Retention Time against an authentic standard.
    • Accurate Mass measurement of the precursor ion (if using a high-resolution mass spectrometer).
    • Fragmentation Pattern (MS/MS spectrum) against a reference standard or library.

Conclusion

This guide provides a foundation for developing and optimizing an LC-MS method for analyzing water-soluble methylene urea fragments. The core of the approach involves robust sample preparation, effective chromatographic separation of polar compounds via HILIC, and specific detection using tandem mass spectrometry.

References

reducing methylene urea solubility issues analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary mechanisms that control the release and solubility of methylene urea? The solubility and release of nitrogen from methylene urea are primarily controlled by two mechanisms: initial water solubility and subsequent microbial degradation [1]. A small portion of the nitrogen is immediately soluble in water, while the majority is in a water-insoluble form that soil microbes slowly break down into plant-available nitrogen (ammonium and then nitrate) over time [1] [2]. The speed of this release is dependent on the length of the polymer chains (the degree of polymerization) [1].

  • Q2: How can I reduce the solubility of methylene urea to achieve a slow-release effect? The solubility is inherently controlled by its chemical structure. To achieve a slow-release profile, the focus is on synthesizing methylene urea with a higher proportion of longer polymer chains (higher molecular weight polymers), which have lower solubility and are broken down more slowly by microorganisms [2]. The Activity Index (AI) is a critical parameter used to characterize and predict the slow-release behavior of methylene urea fertilizers, as it reflects the product's solubility [2].

  • Q3: What analytical methods are used to characterize methylene urea and its components? Standard quantitative analysis of the components within methylene urea mixtures (like urea, methylenediurea (MDU), dimethylenetriurea (DMTU), and trimethylenetetraurea (TMTU)) can be performed using High-Performance Liquid Chromatography (HPLC) [2]. Furthermore, the Activity Index (AI) is a common method to assess the characteristics of methylene urea fertilizers, as defined by standards such as AOAC 945.01 and 955.05 [2]. Research into biological methods that simulate microbial activity is also being explored to better predict performance [2].

Troubleshooting Guide

Issue & Potential Symptom Root Cause Investigation & Validation Method Proposed Solution / Mitigation

| Rapid Nitrogen Release Solubility is higher than expected, leading to a fast, rather than slow, release profile. | Low degree of polymerization; product has a high proportion of short-chain polymers and unreacted urea [2]. | Perform HPLC analysis to quantify the distribution of urea, MDU, DMTU, and TMTU. A high urea content confirms the issue [2]. | Optimize synthesis conditions: increase formaldehyde-to-urea molar ratio and carefully control condensation conditions (temperature, pH, time) to promote longer chain formation [2]. | | Inconsistent Solubility & Release Between Batches Variable performance in experimental models. | Inconsistent reaction conditions during synthesis, leading to batch-to-batch variation in polymer chain length distribution. | Characterize different batches using the Activity Index (AI) test and compare HPLC profiles [2]. | Standardize and strictly control all synthesis parameters (reactant molar ratios, temperature, pH, reaction duration) [3] [2]. | | Difficulty in Tracking & Analyzing Release Challenges in distinguishing parent compounds from degradation products. | Standard chemical analysis (like AI) may not fully capture the complex microbial degradation process [2]. | Use activated sludge experiments to study biodegradation. Employ a urease inhibitor (NBPT) in the assay to isolate the primary degradation of methylene urea from the subsequent rapid hydrolysis of the urea byproduct [2]. | Adopt a two-pronged analytical approach: use HPLC for chemical composition and develop a biological assay with activated sludge and NBPT to better simulate and predict in-situ performance [2]. |

Experimental Protocol: Analyzing Methylene Urea Biodegradation

This protocol is adapted from a study on the biodegradation of methylene urea by activated sludge, which provides a method to study the release of nitrogen [2].

1. Objective To establish a research method to study the mechanism of methylene urea biodegradation and nitrogen release by using activated sludge as a microbial carrier and inhibiting urea hydrolysis to track the process.

2. Materials

  • Chemicals: Target methylene urea compound (e.g., DMTU), Urea, NBPT (N-(n-Butyl)thiophosphoric triamide, a urease inhibitor), Potassium dihydrogen phosphate, Dipotassium hydrogen phosphate.
  • Biological Material: Activated sludge from a wastewater treatment plant.
  • Equipment: Shaker, Centrifuge, Filtration setup, Analytical equipment for urea and ammonium nitrogen quantification (e.g., HPLC, spectrophotometric methods).

3. Methodology

  • Solution Preparation: Prepare a synthetic wastewater solution. Dissolve sufficient KH₂PO₄ and K₂HPO₄ to create a phosphate buffer.
  • Urease Inhibition Test: To determine the effective dosage of NBPT, set up a control experiment with urea and varying concentrations of NBPT (e.g., 50 mg/L and 100 mg/L). Monitor urea concentration over time (e.g., 3, 5, 7 hours) to confirm that hydrolysis is effectively suppressed [2].
  • Biodegradation Experiment:
    • Add the target methylene urea (e.g., DMTU) to the synthetic wastewater.
    • Add a sufficient amount of NBPT (as determined above) to inhibit urease activity.
    • Inoculate the mixture with activated sludge. Run a control with sterilized activated sludge to account for abiotic degradation.
    • Incubate the mixture under controlled conditions (e.g., constant temperature, shaking).
  • Sampling and Analysis:
    • Collect samples at regular intervals.
    • Centrifuge and filter the samples to remove sludge.
    • Analyze the filtrate for concentrations of urea and ammonium nitrogen (NH₄⁺). The presence of urea in the solution indicates its release from the degradation of the methylene urea polymer, while ammonium would be present from other degradation pathways.

4. Data Interpretation Under the inhibition of NBPT, the detection of urea in the solution directly demonstrates that it is a product of the microbial degradation of the methylene urea chain. This helps validate the degradation pathway where methylene urea is broken down into urea and ammonium by specific microbial enzymes [2].

Methylene Urea Analysis & Release Workflow

The diagram below outlines the core experimental workflow for analyzing methylene urea solubility and release.

G Methylene Urea Analysis Workflow Start Start Analysis Synthesize Synthesize/Obtain Methylene Urea Sample Start->Synthesize Analyze Chemical Characterization Synthesize->Analyze A1 HPLC Analysis (Urea, MDU, DMTU) Analyze->A1 A2 Activity Index (AI) Test Analyze->A2 ReleaseTest Release Profile Test A1->ReleaseTest A2->ReleaseTest R1 A: Water Solubility Test ReleaseTest->R1 R2 B: Biodegradation Assay (with Activated Sludge) ReleaseTest->R2 Data Data Analysis & Correlation R1->Data Soluble N Data R2->Data Urea/NH₄⁺ Release Data End Define Release Profile Data->End

Key Experimental Factors & Relationships

This diagram summarizes the key factors that influence methylene urea solubility and the strategies to modify it, based on the available literature.

G Methylene Urea Solubility Factors cluster_influencing Influencing Factors cluster_strategies Modification & Analysis Strategies Goal Goal: Controlled Solubility F1 Polymer Chain Length (Degree of Polymerization) Goal->F1 F2 Urea-Formaldehyde (U-F) Ratio Goal->F2 F3 Condensation Conditions (Temp, pH, Time) Goal->F3 F4 Microbial Activity (in situ) Goal->F4 S1 Optimize U-F Ratio (typically 1.2-1.5 : 1) F1->S1 S2 Control Reaction Conditions F1->S2 S3 Use Modifiers (Melamine, PVOH, etc.) F1->S3 S4 Analyze with HPLC & Activity Index (AI) F1->S4 F2->S1 F2->S2 F2->S3 F2->S4 F3->S1 F3->S2 F3->S3 F3->S4 M Reduces Free Formaldehyde S3->M Scavenges Free F-A

Important Note on Information Scope

The information provided here is primarily derived from research in agrochemicals and polymer science concerning methylene urea as a slow-release fertilizer [1] [2] [4]. While the fundamental chemistry and analysis techniques (like HPLC) are broadly applicable, direct evidence for specific pharmaceutical solubility issues was not found in the search results.

References

improving methylenediurea enzyme purification yield

Author: Smolecule Technical Support Team. Date: February 2026

Key Facts About Methylenediurea Deaminase

Before troubleshooting, it is essential to understand the basic properties of your target enzyme, as outlined in the table below.

Property Description
Systematic Name This compound aminohydrolase [1] [2]
EC Number EC 3.5.3.21 [1] [2]
Source Organism Ochrobactrum anthropi (formerly Brucella anthropi) [3] [4]
Reaction Catalyzed Hydrolyzes this compound (MDU) and higher polymers (e.g., dimethylenetriurea) to N-(hydroxymethyl)urea, ammonia, and CO₂ [3] [1] [2]
Cellular Location Periplasmic (in native host) [3]
Induction Conditions Synthesis is specifically induced when the bacterium uses methyleneureas as a nitrogen source [3]

Methylenediurease Purification Strategy

The original purification protocol for methylenediurease from Ochrobactrum anthropi was published in 1997. The workflow below outlines the key steps based on the cited research and general enzyme purification principles [3] [5] [6].

Start Bacterial Cell Culture (O. anthropi, induced with MU) Step1 1. Cell Harvest & Lysis (Centrifugation, Sonication) Start->Step1 Step2 2. Crude Extract (Clarified Supernatant) Step1->Step2 Step3 3. Periplasmic Fraction (Osmotic Shock or Fractionation) Step2->Step3 Step4 4. Affinity Chromatography (Enzyme-specific ligand) Step3->Step4 Step5 5. Ion-Exchange Chromatography (Further purification) Step4->Step5 Step6 6. Gel Filtration (Desalting & final polish) Step5->Step6 End Purified Enzyme Step6->End

This workflow is a template. The exact methods, especially the chromatography steps, will depend on the enzyme's properties and the expression system you are using.

Troubleshooting FAQs: Low Yield and Purity

Here are answers to some common problems you might encounter during the purification process.

Q1: My final yield after purification is very low. What could be the cause? Low yield can occur at multiple stages. Focus on these key areas:

  • Cell Lysis Efficiency: Ensure cells are thoroughly lysed to release the enzyme. If the enzyme is periplasmic (as in the native host), use gentle methods like osmotic shock to prevent contamination with cytoplasmic proteins [3] [7].
  • Protease Degradation: Always include protease inhibitor cocktails in your lysis and initial storage buffers to prevent your target enzyme from being degraded [7].
  • Enzyme Stability: Keep extracts and fractions on ice or at 4°C throughout the process. Optimize the pH and include stabilizing agents like 2-mercaptoethanol (as used in the original study) in your buffers to maintain enzyme activity [3] [7].
  • Chromatography Loss: Proteins can bind nonspecifically to surfaces. Include a low concentration of a carrier protein like BSA in your buffers (if compatible with your assay) or optimize your buffer salts and pH to improve recovery [7].

Q2: My enzyme is unstable and loses activity quickly during purification. How can I improve stability? Maintaining enzyme activity is crucial for an accurate yield calculation.

  • Temperature Control: Work quickly on ice or in a cold room. Avoid repeated freeze-thaw cycles; instead, flash-freeze aliquots in liquid nitrogen and store them at -80°C [7].
  • Buffer Composition: The correct pH is critical. A sudden shift can cause denaturation or loss of activity. Include stabilizing cofactors if known. The original protocol used triethanolamine buffer at pH 7.4 [3].
  • Concentration Steps: Techniques like ultrafiltration are faster and easier than precipitation and dialysis, minimizing the time the enzyme spends in a stressed state [5] [6].

Q3: How can I remove stubborn contaminants that co-purify with my enzyme?

  • Multi-Modal Purification: Combine different purification techniques. A common strategy is to use ion-exchange chromatography after an initial affinity step, as they separate proteins based on different properties (charge vs. specific binding) [5] [6].
  • Precipitation: As an early step, ammonium sulfate precipitation can effectively remove many contaminants and concentrate your sample [5] [6].
  • High-Resolution Step: Finish with gel filtration (size-exclusion chromatography). This is an excellent final "polishing" step to remove aggregates or proteins of different sizes [5] [6].

Experimental Protocol & Activity Assay

Enzyme Activity Assay for Methylenediurease The activity of methylenediurease is linked to the production of ammonia. You can adapt this general assay to track your enzyme during purification.

  • Principle: The enzyme degrades this compound (MDU), releasing ammonia. The ammonia is then quantified colorimetrically using Nessler's reagent [3] [8].
  • Procedure:
    • Incubation: Mix your enzyme sample with a solution of MDU in a suitable buffer (e.g., triethanolamine, pH 7.4).
    • Stop Reaction: After a set time (e.g., 60 min at 30°C), stop the reaction by adding trichloroacetic acid.
    • Develop Color: Centrifuge the mixture, take the supernatant, and add Nessler's reagent.
    • Measure: After incubation, measure the absorbance at 425 nm [8].
    • Calculate: Compare the absorbance to a standard curve made with ammonium chloride to determine the amount of ammonia released [8].
  • Definition: One unit (U) of enzyme activity can be defined as the amount that releases 1 µmol of ammonia per minute under your specific assay conditions [8].

I hope this structured guide provides a solid foundation for your technical support center.

Navigating Current Information Gaps

Please be aware that the most detailed scientific literature on this specific enzyme is from the 1990s [3]. To develop the most current troubleshooting guides, you may need to:

  • Consult General Principles: Apply modern protein purification and stability strategies, as the fundamental challenges are often universal [5] [6] [7].
  • Investigate the Expression System: If you are using a recombinant version of the enzyme, the optimal purification strategy (e.g., using His-tags and immobilized metal affinity chromatography) will be entirely different from the native source [5] [8].

References

optimizing MUase specific activity purification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer
What is specific activity? Specific activity is a key purity metric, calculated as the ratio of the target protein's activity to the total protein amount in the sample. A higher value indicates a purer protein preparation. [1]
Why is specific activity critical in purification? It tracks purification effectiveness. As non-target proteins are removed, the specific activity increases. It reaches a constant maximum when the target protein is pure. [1]
What is a typical purification goal? A high fold purification. One protocol for catalase achieved a 31.8-fold increase in specific activity, while another for RNase achieved an 8-fold increase. [2] [3]
Is MUase an intracellular or extracellular enzyme? Research indicates that the MU-hydrolyzing enzyme (MUase) from Agrobacterium tumefaciens is an intracellular enzyme. [4]

Troubleshooting Low Specific Activity

The table below outlines common issues, their potential causes, and recommended solutions.

Problem Possible Causes Solutions & Optimization Tips

| Low Yield & Activity | Enzyme denaturation during extraction or purification. [5] | Stabilize conditions: Use pH-buffered solutions (e.g., 0.1 M sodium phosphate, pH 7.8). [2] Work quickly at low temperatures (0-4°C). [6] Add protease inhibitors (e.g., PMSF) to homogenization buffer. [6] | | Insufficient Purity | Inefficient separation from contaminating proteins. [1] | Employ orthogonal methods: Combine techniques like ion-exchange and gel-filtration chromatography. [3] [5] Optimize salt fractionation: Use salts like sodium sulfate to precipitate target proteins. [2] | | Low Specific Activity | Total protein concentration is too high relative to active enzyme. [1] | Induce enzyme production: Use a specific substrate (e.g., MU) as the sole nitrogen source during culture. [4] Dialyze samples: Remove small molecules and salts that contribute to total protein measurement. [2] |

Example Purification Protocol

This workflow, inspired by a catalase purification method, can be adapted for MUase. [2] The process and key checkpoints are summarized in the diagram below:

Homogenization Homogenization Crude Extract Crude Extract Homogenization->Crude Extract Ethanol-Chloroform Treatment Ethanol-Chloroform Treatment Crude Extract->Ethanol-Chloroform Treatment Precipitate/Concentrate Salt Fractionation Salt Fractionation Ethanol-Chloroform Treatment->Salt Fractionation Centrifuge & Collect Supernatant Dialysis Dialysis Salt Fractionation->Dialysis Centrifuge & Dissolve Pellet Gel Filtration Gel Filtration Dialysis->Gel Filtration Centrifuge & Collect Supernatant Purified Enzyme Purified Enzyme Gel Filtration->Purified Enzyme Assay Activity & Protein Assay Activity & Protein Calculate Specific Activity Calculate Specific Activity Assay Activity & Protein->Calculate Specific Activity

Step-by-Step Details:

  • Homogenization and Crude Extract: Homogenize the cell pellet in a suitable cold buffer (e.g., 0.1 M sodium phosphate, pH 7.8). Centrifuge to remove cell debris and collect the supernatant. [2] [6]
  • Ethanol-Chloroform Treatment: Add a mixture of ethanol and chloroform to the supernatant to precipitate proteins. After standing, centrifuge the mixture and dissolve the resulting pellet in your buffer. [2]
  • Salt Fractionation: Add a salt like sodium sulfate to the dissolved protein solution to further fractionate and precipitate the target protein. Centrifuge and dissolve the pellet again. [2]
  • Dialysis: Dialyze the protein solution against a suitable buffer (e.g., acetate buffer with NaCl and ethanol) to remove salts and small molecules. Centrifuge to remove any precipitate formed during dialysis. [2]
  • Gel Filtration Chromatography: Load the dialyzed sample onto a size-exclusion column (e.g., Sephadex G-200). Elute the protein with buffer and collect fractions. Monitor the elution profile (e.g., at 280 nm and 406 nm for heme) and pool the purest fractions. [2]

Key Optimization Strategies

  • Measure at Every Step: Consistently measure both total enzyme activity and total protein concentration at each purification stage to calculate specific activity and create a purification table. [1] [2]
  • Use a Purification Table: A table is the most effective tool to track performance and identify problematic steps. [1]
Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (U/mg) Yield (%) Purification (Fold)
Crude Extract (Measured) (Measured) (Calculated) 100% 1
After Salt Fractionation (Measured) (Measured) (Calculated) (Calculated) (Calculated)
After Gel Filtration (Measured) (Measured) (Calculated) (Calculated) (Calculated)

References

controlling urea-formaldehyde polymerization degree

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Controlling Polymerization Degree

The table below summarizes the primary factors you can control during synthesis and how they influence the resin's properties.

Factor Effect on Polymerization & Resin Properties Practical Consideration
Formaldehyde/Urea (F/U) Molar Ratio [1] [2] A higher F/U ratio provides more formaldehyde for cross-linking, leading to a higher DP and a more cross-linked, rigid network. Lower ratios decrease formaldehyde emission but reduce cross-linking and hydrolytic stability. [3] [1] Modern resins use very low F/U molar ratios (e.g., 1.02 to 1.10) to minimize formaldehyde emission, often requiring additives (e.g., melamine) to compensate for lost properties. [1]
Reaction Temperature [2] Higher temperatures accelerate the reaction rate and can promote the formation of a more highly cross-linked network. One study optimized the reaction at 43.5°C for a slow-release fertilizer application, balancing the formation of different nitrogen fractions. [2]
Reaction Time [2] A longer reaction time allows the polymerization to proceed further, increasing the molecular weight and DP. The reaction can be monitored by tracking viscosity or free formaldehyde content. An optimal time (e.g., 1.64 hours) must be determined to achieve the target DP without causing premature gelation. [2]
pH of Reaction Medium [1] [4] The synthesis is typically a two-step process: methylolation under alkaline conditions (pH ~8-9), followed by condensation under acidic conditions. [1] [4] The acid condensation step is critical for chain growth. The specific catalyst (e.g., HCl, NaOH/NH₄OH) used during the acid condensation step can influence the final resin's properties, such as gel time and free formaldehyde content. [3]

Experimental Protocol for UF Resin Synthesis

Here is a detailed methodology for synthesizing a UF resin, which you can adapt by varying the parameters in the table above to control the DP.

Goal: To synthesize a UF resin with a target F/U molar ratio and characterize its properties. Principle: The process involves an initial alkaline step to form methylol ureas, followed by an acid-catalyzed condensation step to build polymer chains, and finally stabilization. [1]

Procedure:

  • Initial Methylolation (Alkaline Stage):

    • Charge a reactor with a 37% formaldehyde solution. [5]
    • Adjust the pH to 8.0-9.0 using a 30% sodium hydroxide (NaOH) solution. [4] [5]
    • Add the first portion of urea (U1). Often, urea is added in batches to control the reaction and improve efficiency. A common initial F/(U1) molar ratio is 2.0 or higher. [1] [5]
    • Heat the mixture to 90°C and maintain this temperature for 1 hour. [5] This step forms methylolurea derivatives.
  • Condensation (Acid Stage):

    • After the alkaline reaction period, adjust the pH to an acidic range (e.g., pH ~5.0 or lower, depending on the catalyst). [1] Acids like formic acid or sulfuric acid (H₂SO₄) can be used. [3]
    • Continue the reaction at a controlled temperature (e.g., 90°C) until a target viscosity is reached or a specific turbidity point is achieved (e.g., when a sample becomes cloudy upon dilution with water). This indicates the advancement of the polymerization. [1]
  • Second Urea Addition & Stabilization:

    • Once the desired viscosity is reached, adjust the pH back to neutral or slightly alkaline (e.g., pH 7-8) to stop the condensation reaction. [1]
    • Add the second portion of urea (U2). This "scavenges" free formaldehyde, adjusting the final F/U molar ratio to the desired low value (e.g., 1.05). [1]
    • Cool the resin down. The final resin can be used as a syrup or concentrated by vacuum distillation to a higher solids content. [1] [4]

Troubleshooting Common Issues

Q1: My resin has unacceptably high free formaldehyde content. How can I reduce this?

  • Solution: The most direct method is to lower the final F/U molar ratio. [1] [6] Ensure that the second urea addition is given sufficient time and temperature to react with residual formaldehyde. You can also consider fortifying the resin with a small amount of melamine, as it reacts more completely with formaldehyde. [3] [5]

Q2: My resin cures too slowly during application. What can I adjust?

  • Solution: A slow cure can result from an overly low F/U molar ratio, as there is less free formaldehyde to drive the final cross-linking. [1] You can try using a more potent acid hardener (e.g., ammonium chloride). Alternatively, slightly increasing the F/U ratio or the final reaction viscosity (indicating a higher pre-polymer DP) might improve cure speed. [1]

Q3: The resin gels prematurely during synthesis. How can I prevent this?

  • Solution: Premature gelation is often caused by the condensation reaction proceeding too aggressively. Ensure precise control over the pH and temperature during the acid condensation step. Do not allow the pH to drop too low or the temperature to rise too high. Closely monitor the reaction viscosity and be prepared to neutralize the batch quickly once the target is reached. [1]

Workflow for Controlling Polymerization Degree

The diagram below maps out the logical process and relationships for controlling the polymerization degree.

Start Define Resin Application F1 Set Key Parameters: • F/U Molar Ratio • Reaction Temperature • Reaction Time • pH Sequence Start->F1 F2 Perform Synthesis: Alkaline Methylolation → Acid Condensation → Neutralization & Final Urea Addition F1->F2 F3 Monitor Reaction via: • Viscosity • Free Formaldehyde Content F2->F3 F4 Characterize Final Resin: • Degree of Polymerization • Gel Time • Formaldehyde Emission F3->F4

References

Troubleshooting Incomplete Methylene Urea Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The slow-release property of methylene urea stems from its reliance on soil microbes to enzymatically break down its polymer chains into urea, which is then hydrolyzed to ammonium [1]. Incomplete hydrolysis typically occurs when conditions for these microbial and enzymatic processes are suboptimal.

The table below summarizes the primary factors to investigate and their proposed solutions:

Problem Area Specific Factor Potential Cause Troubleshooting Action
Microbial Population Low Ureolytic Population Soil/solution lacks specific MU-degrading microbes [2]. Inoculate with known MU-degrading strains (e.g., Rhizobium radiobacter) [2].
Environmental Conditions Suboptimal Temperature Microbial activity and enzyme kinetics are too low [3]. Increase incubation temperature to a suitable range (e.g., 25-30°C).
Suboptimal pH Urease activity is inhibited; pH affects ammonia/ammonium equilibrium [3] [4]. Adjust pH to near-neutral (e.g., 6.5-8.0) for optimal urease activity [4].
Enzyme Activity Low Urease Availability Low microbial biomass or conditions that inhibit enzyme production [4]. Amend with organic matter or biochar to stimulate microbial activity [4].
Substrate Nature MU Chain Length Longer formaldehyde-urea polymer chains degrade more slowly [1]. Characterize the MU polymer chain length distribution of your source material [1].

Essential Experimental Workflows

To systematically diagnose the issue, you can follow these experimental protocols focused on assessing urease activity and microbial functional potential.

Workflow 1: Assess Urease Activity and Hydrolysis Rate

This workflow helps determine if the issue is related to the enzymatic hydrolysis process itself.

Start Start: Prepare Soil/Medium Incubate with Methylene Urea A Subsampling (Over Time) Start->A B Determine Urea Hydrolysis Rate (UHR) A->B C Measure Total Urease Activity A->C D Fractionate & Measure Intracellular Urease A->D E Fractionate & Measure Extracellular Urease A->E F Analyze Data: Correlate UHR with Urease Activities B->F C->F D->F E->F

  • Determine Urea Hydrolysis Rate (UHR): Monitor the disappearance of urea or the production of ammonium over time in your system using standard colorimetric or chemical methods (e.g., the indophenol blue method for ammonium) [4].
  • Measure Total Urease Activity: Use an assay where soil or culture is incubated with urea and the resulting ammonium production is measured over a short period (e.g., 2 hours). The method of Fisher et al. (2017) is a suitable reference [4].
  • Fractionate Urease Pools:
    • Intracellular Urease: Measure the urease activity from live microbial cells in a buffer solution.
    • Extracellular Urease: Measure the urease activity in a cell-free filtrate or supernatant, which comes from enzymes released into the environment via cell lysis [4].
    • Note: The sum of intracellular and extracellular activity should approximate the total urease activity. An imbalance can indicate if the problem is with living microbes (low intracellular) or the persistence of free enzyme (low extracellular).
Workflow 2: Analyze Ureolytic Microbial Community

This workflow is used to determine if the microbial population capable of performing the hydrolysis is present and abundant.

Start Start: Extract Total Community DNA A Quantify Functional Gene Abundance (qPCR) Start->A C Quantify Total Bacterial Abundance (qPCR) Start->C B Target ureC Gene (Primers: ureC-F/R) A->B E Analyze Data: Calculate ureC gene relative abundance B->E D Target 16S rRNA Gene (Primers: 515F/806R) C->D D->E

  • Quantitative PCR (qPCR) for the ureC Gene: The ureC gene encodes the catalytic subunit of microbial urease and serves as a robust molecular marker for the potential of a community to hydrolyze urea [4]. Compare the copy number of the ureC gene between systems where hydrolysis is complete versus incomplete. A significantly lower ureC abundance in your test system points to a microbial population problem.
  • Normalization: For context, normalize the ureC gene copy number to the gram weight of soil or the nanogram of total DNA. Alternatively, relate it to the abundance of total bacteria by quantifying the 16S rRNA gene [4].

Frequently Asked Questions (FAQs)

Q1: Why does methylene urea hydrolyze slower than regular urea? Regular urea is hydrolyzed primarily by the ubiquitous enzyme urease. Methylene urea, a condensation polymer of urea and formaldehyde, first requires specialized soil microbes to enzymatically cleave the methylene bridges between urea units before urease can act on the resulting urea. This initial step is slower and depends on a specific microbial population [1] [2].

Q2: Can the source of my methylene urea affect its hydrolysis rate? Yes. The chain length of the methylene urea polymers is a primary factor in its release profile. Formulations with longer polymer chains are designed to release nitrogen over an extended period and will hydrolyze more slowly than those with a higher proportion of shorter chains [1].

Q3: How can I confirm that a lack of specific microbes is the problem? Beyond genetic analysis, a soil enrichment experiment can provide direct evidence. Inoculate your test system with a small amount of soil or a microbial culture known to effectively degrade MU (e.g., from a site where hydrolysis is complete). If hydrolysis proceeds in the inoculated batch but not in the sterile control, it confirms a biological limitation [2].

References

enhancing methylenediurea stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Stability & Storage Conditions

Stability refers to a drug substance's ability to retain its physical, chemical, therapeutic, and microbiological attributes throughout its shelf life [1]. The core principle for enhancing stability is controlling environmental factors, with temperature being the single most critical factor in preventing degradation during storage [2] [1].

The following table summarizes standard stability storage conditions as per ICH guidelines [1] [3].

Study Type Standard Storage Conditions Minimum Data Period at Submission Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the shelf life under proposed storage conditions [3].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months To bridge data when "significant change" occurs at accelerated conditions [3].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To evaluate short-term degradation and identify potential instability issues [1].

For solid substances like methylenediurea, key factors to consider are [1]:

  • Formulation: Solid formulations are generally less prone to degradation but can be sensitive to moisture.
  • Packaging: Acts as a primary barrier. Use materials with good moisture barriers (e.g., aluminum foil, HDPE bottles) and consider including desiccants.
  • Environmental Challenges: Account for potential temperature excursions during transportation.

Troubleshooting Guides & FAQs

Frequently Asked Questions
  • Q1: What is the most critical factor to control for enhancing the storage stability of a substance like this compound?

    • A: Temperature is consistently identified as the single most important factor controlling the rate of chemical degradation during storage [2]. Maintaining storage temperatures at or below the recommended long-term condition (e.g., 25°C) is crucial. High temperatures can rapidly increase the formation of degradation products.
  • Q2: What should I do if my sample shows "significant change" during a stability study?

    • A: "Significant change" includes a 5% change in assay from initial value, or degradation products exceeding acceptance criteria [3]. Your actions should be:
      • Check Storage Conditions: Immediately verify the continuous monitoring data for temperature and humidity to rule out excursions.
      • Review Packaging: Inspect the container closure system for integrity. Consider switching to packaging with better protective properties (e.g., higher moisture barrier) [1].
      • Conduct Intermediate Testing: If the change occurred under accelerated conditions (40°C), data from intermediate conditions (30°C/65% RH) can help evaluate the impact under a less severe stress [3].
  • Q3: How do I design a stability study for a new drug substance?

    • A: A standard study requires at least three primary batches [3]. The design can be summarized in the following workflow:

Start Start: Design Stability Study A1 Select ≥3 primary batches Start->A1 A2 Package in proposed container closure system A1->A2 A3 Set specifications and analytical procedures A2->A3 B Initiate Storage at Multiple Conditions A3->B C1 Long-Term Condition ( e.g., 25°C / 60% RH ) B->C1 C2 Accelerated Condition (40°C / 75% RH ) B->C2 D Test at predefined frequency C1->D C2->D E1 No significant change Continue long-term studies D->E1 Within spec E2 Significant change detected D->E2 Out of spec F1 Studies proceed to support shelf life E1->F1 F2 Initiate testing at Intermediate Condition (30°C / 65% RH) E2->F2

Troubleshooting Common Experimental Issues
  • Issue: Observed clumping or physical change in a solid substance.

    • Possible Cause: Uptake of moisture due to high Relative Humidity (RH) [1].
    • Solution:
      • Verify Storage RH: Ensure the stability chamber or storage environment maintains RH within ±5% of the target (e.g., 60% RH ±5%).
      • Improve Packaging: Transfer the material to a container with a better moisture barrier. For highly sensitive materials, use packaging that includes a desiccant.
      • Conduct Low-Humidity Studies: If necessary, consider stability studies under controlled low-humidity conditions.
  • Issue: Formation of unknown degradation products over time.

    • Possible Cause: Chemical degradation (e.g., hydrolysis, oxidation) accelerated by temperature or humidity [1].
    • Solution:
      • Review Storage Temperature: Confirm that storage temperature has not been exceeded. The degradation rate is highly temperature-dependent [2].
      • Conduct Stress Testing: Perform forced degradation studies (as part of method development) to identify degradation pathways and products [3].
      • Analyze Data: Use techniques like liquid chromatography to quantify specific degradation products. UV absorbance can also be a simple quality control tool for some compounds [2].

Suggested Experimental Protocols

While specific protocols for this compound were not found, here are the general methodologies for key stability experiments based on regulatory guidelines.

  • Forced Degradation (Stress Testing) Protocol:

    • Objective: To identify likely degradation products and elucidate degradation pathways.
    • Method: Expose a single batch of the drug substance to severe stress conditions [3].
    • Conditions:
      • Acidic/Basic Hydrolysis: Heat in HCl and NaOH solutions of various concentrations (e.g., 0.1-1M) at elevated temperatures (e.g., 40-80°C).
      • Oxidative Degradation: Treat with hydrogen peroxide (e.g., 0.1-3%).
      • Thermal Degradation: Expose the solid to dry heat (e.g., 50-70°C).
      • Photostability: Expose to UV and visible light per ICH Q1B guidelines [3].
    • Analysis: Monitor the samples using a validated stability-indicating analytical method (e.g., HPLC) to track the loss of active substance and formation of degradation products.
  • Long-Term Stability Study Protocol:

    • Objective: To establish the shelf life and recommended storage conditions.
    • Method: Place at least three batches of the drug substance in the proposed packaging and store under long-term conditions [3].
    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH.
    • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
    • Analysis: Test against all specified attributes, including assay, degradation products, appearance, and moisture content.

Critical Knowledge Gaps and Next Steps

The search results lack specific stability data (e.g., degradation products, exact temperature sensitivity) for this compound. To build a complete stability profile, I suggest you:

  • Consult Specific Regulatory Documents: Search directly for the ICH Q1A(R2) guideline for the definitive, comprehensive standard on stability testing.
  • Investigate Analogous Compounds: Research the stability of similar urea-based compounds for clues about potential degradation pathways.
  • Perform Laboratory Studies: The most reliable data will come from designing and conducting your own forced degradation and accelerated stability studies based on the general protocols provided.

References

Key Factors for Optimizing Soil Microbial Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes parameters you can monitor and adjust to optimize microbial processes in soil, based on general principles from the search results.

Factor to Monitor Description & Optimization Goal Relevant Context from Search Results
Microbial Community Structure Assess bacterial and fungal diversity and abundance. Goal is to maintain a diverse and balanced community. High fungal diversity is often linked to stable soil carbon pools, while bacterial activity is crucial for nitrogen cycling [1].
Soil Carbon-Nitrogen (C/N) Ratio Measure the ratio of Soil Organic Carbon (SOC) to Total Nitrogen (TN). A balanced ratio is critical for microbial metabolism. The C/N ratio is a key predictor of microbial community structure and function. Nitrogen dynamics often dominate its effects [1].
Nutrient Availability Monitor levels of Total Nitrogen (TN), Dissolved Organic Carbon (DOC), and inorganic nitrogen (e.g., NH₄⁺, NO₃⁻). Changes in TN and DOC directly influence microbial diversity. Moderate forest thinning, for instance, can enhance these pools [1].
Electrode Material (for SMFCs) In Soil Microbial Fuel Cells (SMFCs), electrode material is a major factor in harvesting bio-electricity. Electrodes with pseudocapacitive properties (e.g., stainless-steel/carbon composite) significantly outperform common carbon felt [2].

Experimental Protocol: Analyzing Soil Microbial Community Response

This protocol, inspired by contemporary research methods, provides a framework you can adapt for creating standard operating procedures [1].

  • Experimental Design & Soil Sampling:

    • Establish experimental plots with different treatment conditions (e.g., various soil amendments or management practices).
    • Using a soil auger, collect multiple soil cores (e.g., 0-20 cm depth) from each plot.
    • Homogenize and sieve (e.g., 2 mm) the soil from each plot to form a composite sample.
    • Split each sample into two aliquots: one for physicochemical analysis (store at 4°C) and one for molecular microbial analysis (store at -80°C).
  • Soil Physicochemical Analysis:

    • Soil Organic Carbon (SOC) & Total Nitrogen (TN): Analyze using an elemental analyzer.
    • Inorganic Nitrogen (NH₄⁺-N, NO₃⁻-N): Extract with potassium chloride (KCl) and analyze via continuous flow analysis or colorimetry.
    • Dissolved Organic Carbon (DOC): Extract with water and analyze on a TOC analyzer.
    • pH and Electrical Conductivity (EC): Measure in a soil-water suspension.
  • Microbial Community Analysis:

    • DNA Extraction: Extract total genomic DNA from soil samples using a commercial kit.
    • High-Throughput Sequencing: Amplify and sequence marker genes (e.g., 16S rRNA for bacteria, ITS for fungi).
    • Bioinformatic Processing: Process sequence data to determine microbial diversity (alpha and beta diversity) and community composition.
  • Statistical Integration:

    • Use methods like Mantel tests to correlate microbial community data with soil environmental factors.
    • Apply Variance Partitioning Analysis (VPA) to determine the relative contribution of carbon variables, nitrogen variables, and their interactions to the observed microbial community patterns.

Troubleshooting Common Scenarios

While not exhaustive, here are some common issues and investigative steps based on the underlying science.

  • Unexpectedly Low Microbial Activity or Diversity

    • Investigate: Check the soil C/N ratio. A very high ratio can indicate nitrogen limitation for decomposition, while a very low ratio can lead to nitrogen loss. Measure levels of DOC and TN, as low nutrient availability can suppress microbial growth [1].
  • Poor Performance of a Soil Microbial Fuel Cell (SMFC)

    • Investigate: The primary factor is often the electrode material. Consider switching from standard carbon felt to a composite material with a larger surface area and pseudocapacitive properties. Secondly, optimize the substrate feeding interval to prevent starvation or oxygen cross-over [2].
  • Slow Degradation of a Target Compound

    • Investigate: Determine if the compound requires specific (and potentially absent) microbial consortia or enzymes for degradation. Research the optimal aerobic vs. anaerobic conditions for the degradation pathway, as some processes require strict anaerobes [3]. Bioaugmentation (adding specific microbial strains) may be necessary.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for diagnosing and optimizing soil microbial systems, which can serve as a visual guide for your technical support center.

start Define Optimization Goal step1 Baseline Assessment: Soil Chemistry & Microbial Census start->step1 step2 Identify Limiting Factor(s) step1->step2 int1 Low Nutrient Availability step2->int1 Low DOC/TN int2 Unfavorable C/N Ratio step2->int2 Imbalance int3 Lacking Microbial Consortia step2->int3 Low key species step3 Implement Intervention int1->step3 Add amendments int2->step3 Adjust inputs int3->step3 Bioaugmentation step4 Monitor & Re-assess step3->step4 step4->step2 Not Resolved end Optimal Activity Achieved step4->end Resolved

References

methylene urea vs urea nitrogen leaching comparison

Author: Smolecule Technical Support Team. Date: February 2026

Nitrogen Release and Leaching Comparison

The table below summarizes the core differences in how methylene urea and conventional urea behave in the soil, based on experimental findings.

Characteristic Methylene Urea (MU) Conventional Urea Supporting Experimental Data
Release Mechanism Slow, microbial degradation releases nitrogen gradually [1]. Fast, rapid hydrolysis by urease enzyme [2]. MU is degraded by specific soil bacteria (e.g., Ochrobactrum anthropi) that hydrolyze the polymer chains [1].
Leaching Potential Lower. Slower nitrate release reduces leaching risk [3]. Higher. Rapid nitrate formation is vulnerable to leaching [2]. A field study on tomatoes found MU is an "environmentally attractive fertilizer" due to its potential for decreased leaching of N [3].
Impact on Soil Microbiome Can modify microbial community structure, enriching beneficial, plant growth-promoting bacteria [1]. Less specific impact on community structure compared to MU. Application of MU to onion and sugar beet crops changed microbial diversity and increased strains of beneficial bacteria [1].

Detailed Experimental Methodologies

  • Experiment 1: Assessing MU as a Nitrogen Source for Tomatoes [3]

    • Objective: To evaluate the fertilizer nitrogen use efficiency of MU versus urea for processing tomatoes.
    • Protocol: A 2-year field study was conducted using 15N-labeled fertilizers (a tracer technique) in both direct-seeded and transplanted tomato plots. Treatments included winter cover crop or winter fallow. Researchers measured tomato yield, quality, and N uptake. Residual MU nitrogen was estimated from the uptake of 15N by wheat grown after two tomato crops.
    • Key Measurement: Nitrogen uptake efficiency and residual soil nitrogen were precisely quantified using the 15N isotope.
  • Experiment 2: Investigating MU's Effect on Soil Microbes [1]

    • Objective: To determine the effect of urea-formaldehyde fertilizers on the microbial community in the phytosphere (root zone) of crops.
    • Protocol: Field experiments were conducted where MU was applied to onion bulbs and sugar beet roots. The diversity and composition of the bacterial community were then analyzed by sequencing the 16S rRNA gene, a standard method for identifying and classifying bacteria.
    • Key Measurement: Shifts in microbial community structure and the identification of specific bacterial strains that increased in abundance.

Interpretation and Research Implications

The experimental data highlights several critical points for researchers and scientists:

  • Mechanism of Action: The environmental benefit of MU stems from its fundamental chemistry. It consists of methylene urea polymers of varying chain lengths. The breakdown of these chains by specialized soil microbes controls the release of nitrogen, creating a synchronization between N availability and plant uptake [1]. This contrasts with conventional urea, which rapidly hydrolyzes into ammonium, subsequently nitrifying into mobile nitrate that is prone to leaching [2].
  • Trade-offs and Considerations: While effective at reducing leaching, one study on processing tomatoes noted that without a corresponding immediate increase in yield, the use of MU might not be economically feasible for some row crops unless its positive environmental impacts are factored in [3]. Furthermore, the modification of the soil microbiome, while often beneficial, is a complex effect that requires further study to be fully harnessed.

Research Workflow Diagram

The following diagram illustrates the logical relationship and experimental workflow for comparing these two nitrogen fertilizers, based on the methodologies discussed.

G cluster_methods Experimental Protocols Start Start: Fertilizer Comparison Study MU Methylene Urea (MU) Treatment Start->MU Urea Conventional Urea Treatment Start->Urea Lab1 Field Experiment: 15N-Labeled Fertilizers MU->Lab1 Lab2 Microbial Analysis: 16S rRNA Gene Sequencing MU->Lab2 Urea->Lab1 Urea->Lab2 Data1 Data: N-Uptake Efficiency & Residual Soil N Lab1->Data1 Data2 Data: Microbial Community Structure Shifts Lab2->Data2 Conclusion Conclusion: MU reduces leaching via slow release & modifies microbiome Data1->Conclusion Data2->Conclusion

References

nitrogen use efficiency methylene urea versus urea

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The following table summarizes the key characteristics of methylene urea and regular urea that influence nitrogen use efficiency.

Feature Methylene Urea (Slow-Release Fertilizer) Regular Urea (Fast-Release Fertilizer)
Chemical Nature Condensation product of urea and formaldehyde [1]; a polymer [2] Simple, water-soluble organic compound (CO(NH₂)₂) [3]
Nitrogen Release Mechanism Slow, controlled release via microbial decomposition in soil [4] Rapid hydrolysis to ammonium/ammonia upon application [3]
Primary Nitrogen Use Efficiency (NUE) Higher [5] [6] [4]. ~40% uptake in tomato field study [4] Lower. Significant N losses reduce plant-available N [2]
Environmental Impact Reduced leaching and runoff [5]; lower greenhouse gas emissions [5] High potential for leaching (as nitrate) and volatilization (as ammonia) [2]
Key Advantages Steady nutrient supply [5]; reduced application frequency [5]; better for environmental sustainability [6] [2] High nitrogen content; fast initial nutrient boost; lower cost
Main Disadvantages Higher cost per unit of N; slower initial nutrient availability [4] High potential for environmental pollution; requires more precise management

Experimental Data and Findings

A two-year field study on processing tomatoes provides concrete data on the performance of methylene urea. The researchers used 15N-labeled fertilizers to accurately track the fertilizer's fate.

  • Methodology: The experiment was a randomized field study comparing:
    • Treatment A: Urea
    • Treatment B: A 50:50 mixture of Urea and Methylene Urea (uMU)
    • The fertilizers were applied to plots with either winter cover crops or fallow periods [4].
  • Key Findings:
    • Nitrogen Uptake: On average, about 40% of the applied nitrogen from both the urea and urea+methylene urea treatments was taken up by the tomato plants [4].
    • Total Recovery: When measuring the 15N label in both plant biomass and soil, the recovery rate was high (75-96% in seeded blocks), indicating that most of the methylene urea nitrogen remained in the system and was not lost to the environment [4].
    • Yield and Economics: The study found no significant difference in tomato yield or quality between the methylene urea mixture and regular urea in the first year. The authors concluded that without an immediate yield increase, the use of methylene urea might not be economically feasible for row crops unless the positive environmental benefits (like reduced leaching) are factored into the cost [4].

Experimental Protocol Overview

While a full drug development protocol is not available, the agricultural field study provides a robust methodological framework for evaluating nitrogen use efficiency.

G cluster_analysis Key Analyses start Study Design: Field Experiment a1 1. Plot Establishment & Randomization start->a1 a2 2. Treatment Application: - Urea (Control) - Urea+Methylene Urea (50:50) a1->a2 a3 3. Isotopic Labeling: Apply ¹⁵N-labeled fertilizers a2->a3 a4 4. Crop Management & Monitoring a3->a4 a5 5. Soil & Plant Sampling a4->a5 a5->a4 Ongoing a6 6. Laboratory Analysis a5->a6 a7 7. Data Calculation a6->a7 a6->a7 b1 Plant N Uptake a6->b1 b2 ¹⁵N Recovery in Plant & Soil a6->b2 b3 Crop Yield & Quality a6->b3 b4 Residual Soil N a6->b4

The core metrics calculated from this protocol are Nitrogen Use Efficiency (NUE) and Nitrogen Recovery.

  • Nitrogen Use Efficiency (NUE): Calculated as the proportion of applied nitrogen fertilizer that is taken up by the crop.
  • 15N Recovery: A more precise measure tracing the fate of the labeled fertilizer nitrogen into the plant-soil system.

Interpretation and Context for Researchers

For your work as researchers and scientists, here are the key takeaways:

  • Mechanism is Key: The slow-release property of methylene urea is its defining feature. It functions as a nitrogen polymer that must be broken down by soil microbes, which paces nitrogen availability to plant uptake and reduces losses [4].
  • Efficiency vs. Cost: The primary trade-off is clear: higher nitrogen use efficiency and environmental benefits come at a higher initial cost without a guaranteed increase in yield [4]. Its value is in optimizing the nitrogen cycle and mitigating environmental impact.
  • Data Gap in Drug Development: The provided information is exclusively from agricultural and chemical science. For drug development applications, you would need to consult specialized pharmaceutical and biomedical literature, as the behavior, metabolism, and effects of these compounds in biological systems would be entirely different.

References

slow-release nitrogen sources turfgrass establishment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of Nitrogen Sources

The table below summarizes the experimental data from a 2018 study conducted on Celebration bermudagrass in Florida. The data, pooled across application rates of 1 and 2 lbs N/1000 ft², compares the longevity of turfgrass response, the overall quality (Area Under the Curve - AUC), and the relative cost-effectiveness of ten nitrogen sources against urea [1].

Nitrogen Source Type Annual Response (Days) AUC (Quality-Days) Cost per lb N vs. Urea
Urea Soluble 122-245 202-456 1.0x (Baseline)
Ammonium Sulfate Soluble 122-245 253-456 Information Missing
Duration CR Polymer-coated Slow-release 122-245 259-348 Information Missing
Polymer-coated Urea Polymer-coated Slow-release 122-245 202-348 Information Missing
Sulfur-coated Urea Slow-release 122-245 202-456 ~1.0x (Least expensive among slow-release)
Methylene Urea Reacted Slow-release 122-245 202-324 Information Missing
Urea Formaldehyde Reacted Slow-release 122-245 202-309 Information Missing
Natural Organic (1) Organic Slow-release 122-245 202-456 ~4.6x (Jay) / ~6.0x (Ft. Lauderdale)
Natural Organic (2) Organic Slow-release 122-245 202-456 ~4.6x (Jay) / ~6.0x (Ft. Lauderdale)

Key Findings from the Data [1]:

  • Response Longevity vs. Magnitude: While the number of days of acceptable turf quality (≥6) was statistically similar for all nitrogen sources, the Area Under the Curve (AUC), which combines both the duration and intensity of greenness, showed significant differences. This suggests AUC is a more sensitive metric for agronomic value.
  • Cost-Effectiveness: The study concluded that the cost per pound of nitrogen remained a valid assessment method. When factoring in turfgrass response, more expensive slow-release sources did not become more cost-effective than soluble sources like urea and ammonium sulfate in terms of providing longer or greener turf.
  • Value of Slow-Release: The primary agronomic value of slow-release nitrogen sources lies in reducing environmental risk and the potential for turfgrass burn, rather than in prolonging the visual response [1].

Experimental Methodology Overview

The data in the table above was generated through a rigorous field trial. The following diagram outlines the key steps of the experimental workflow.

G Turfgrass Nitrogen Response Study Workflow A Site Establishment B Treatment Application A->B Every 4 months C Maintenance & Data Collection B->C Weekly quality ratings D Data Analysis C->D Determine response longevity & AUC E Cost-Benefit Calculation D->E Dollars per day of response Dollars per AUC

Key Protocol Details [1]:

  • Experimental Design: A split-plot in a randomized complete block design with four replications. Nitrogen sources were applied to main plots, and nitrogen rates (1 or 2 lbs N/1000 ft²) were applied to sub-plots.
  • Treatment Application: Treatments were applied every four months in line with best management practices. After application, plots were irrigated with 0.25 inches of water.
  • Turfgrass Quality Assessment: Turf quality was rated weekly on a scale of 1 to 9. A rating of 6 or higher was considered acceptable.
  • Response Metrics:
    • Response Longevity: The total number of days per year that turf quality remained at or above 6.
    • Area Under the Curve (AUC): A calculated metric that integrates both the length and magnitude (intensity of greenness) of the turf's response to nitrogen.

A Guide for Researcher Decision-Making

For researchers and product development professionals, the data indicates that the choice of nitrogen source should be guided by specific project goals rather than a one-size-fits-all approach.

  • For Maximizing Visual Impact Cost-Effectively: Soluble nitrogen sources like urea and ammonium sulfate provided a length and magnitude of response equivalent to, and sometimes greater than, slow-release sources. If the primary research goal is to achieve rapid greening at the lowest cost per unit of nitrogen, these are difficult to surpass [1].
  • For Studying Environmental Mitigation or Longevity Claims: Slow-release sources, particularly polymer-coated and sulfur-coated ureas, remain critical subjects for research focused on reducing nitrate leaching, volatile loss, or fertilizer burn. Their value proposition is rooted in these environmental and safety benefits, which were not directly quantified in the cost-response analysis of this particular study [1].
  • For Protocol Design: Future experiments should consider using AUC as a primary metric, as it was more effective than response days alone at discriminating between the agronomic performance of different nitrogen sources [1].

References

methylene urea biodegradation rate comparison other fertilizers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methylene Urea Biodegradation

Unlike simple fertilizers, methylene urea is a condensation polymer of urea and formaldehyde, and its biodegradation relies on specific microbial enzymes [1]. The key steps and actors in this process are summarized in the diagram below.

G MUD Methylene Urea Polymer in Soil Ochrobactrum Ochrobactrum anthropi (Bacterium) MUD->Ochrobactrum Enzyme Induction of Methylenediurea Amidinohydrolase (Deiminase Enzyme) Ochrobactrum->Enzyme Hydrolysis Enzymatic Hydrolysis Enzyme->Hydrolysis Products End Products: • Ammonium (NH₄⁺) • Formaldehyde • Urea Hydrolysis->Products

A 1997 study isolated and characterized the specific enzyme responsible for this process, This compound amidinohydrolase, from the soil bacterium Ochrobactrum anthropi [1]. The research found that:

  • The enzyme is specifically induced when the bacterium is grown in the presence of urea-formaldehyde condensation products [1].
  • Its synthesis is not completely repressed by the presence of ammonium, which is a common trait for some nitrogen-related enzymes [1].
  • It hydrolyzes polymers of different chain lengths, breaking down this compound, dimethylenetriurea, and trimethylenetetraurea into their basic components: ammonium, formaldehyde, and urea [1].

Comparative Biodegradation Context

While a direct "rate comparison" is not available, the search results provide information on how methylene urea and other fertilizer technologies fit into the broader context of nutrient release and biodegradability.

Fertilizer Type Biodegradation / Release Mechanism Key Characteristics & Regulatory Context
Methylene Urea Microbial enzymatic hydrolysis by specific soil bacteria (e.g., Ochrobactrum anthropi) [1]. Slow-release property stems from the need for microbial action to break down the polymer chain [2] [3].
Coated Fertilizers (Synthetic Polymer) Nutrient release via diffusion through polymer shell; coating itself is often non-biodegradable [4]. Contributes to microplastic pollution in soil. EU regulations now require all fertilizer components to be biodegradable by 2024 [4].
Coated Fertilizers (Biodegradable Polymer) Nutrient release and coating degradation depend on polymer type (e.g., PHA, PBAT, Lignin, Cellulose) and soil conditions [4] [5]. Coating must demonstrate ≥90% degradation of organic carbon within 24 months after nutrient release under EU standards (ISO 17556) [4].
Polymer Matrix Fertilizers Nutrient distributed throughout a biodegradable polymer matrix (e.g., PHA, PBAT); release rate controlled by matrix degradation and N loading [5]. Release can be designed toward more abiotic or microbially driven processes. A 2024 study found these formulations showed a more progressive N release than coated EEFs in water and sand-soil columns [5].

Key Factors Influencing Biodegradation

The rate of methylene urea biodegradation in a real-world setting is not a fixed value and depends heavily on environmental and soil conditions:

  • Soil Microbial Community: The presence and abundance of specific degrading bacteria like O. anthropi are a prerequisite [1].
  • Nitrogen Availability: Some studies on other biodegradable polymers (like PBAT) have found that the addition of nitrogen fertilizers can suppress the biodegradation rate of the material itself. This suggests that soil N status could be a significant variable affecting the breakdown of methylene urea and other biodegradable polymer coatings [6].
  • Soil Conditions: Factors such as temperature, moisture, pH, and organic matter content will influence microbial activity and thus the enzymatic degradation process [4].

Guidance for Experimental Comparison

To address the lack of direct comparative data, you could consider the following experimental approaches for generating a head-to-head comparison:

  • Standardized Soil Incubation: Conduct a laboratory incubation study using a standardized soil type. You can incorporate methylene urea, other slow-release fertilizers (like biodegradable polymer-coated urea), and a conventional urea control.
  • Key Metrics to Measure:
    • CO₂ Evolution: Use respirometric methods to measure the conversion of fertilizer carbon to CO₂, which is a direct measure of microbial mineralization [6].
    • Nitrogen Release Profile: Periodically measure mineral nitrogen (NH₄⁺ and NO₃⁻) in the soil to track the nutrient release pattern [5].
    • Material Residuals: Use techniques like FTIR or NMR to track the chemical changes and disappearance of the parent material over time [6].
  • Vary Environmental Conditions: To understand robustness, repeat experiments under different conditions (e.g., different temperatures, soil pH levels, and nitrogen backgrounds) [6].

References

validation methylenediurease enzyme activity assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Parameters for Enzymatic Assays

Parameter Description & Purpose
Assay Design & Format [1] Defines the reaction mechanism, components (substrates, cofactors), and detection method (e.g., spectrophotometric, fluorescent).
Precision [2] Measures repeatability of results, expressed as Coefficient of Variation (CV). An intra-assay CV of ~7-16% may be acceptable, but lower is preferred [2].
Robustness [2] Evaluates the assay's reliability despite small, deliberate variations in method parameters (e.g., sample dilution, temperature).
Specific Activity [2] [3] The reaction rate normalized to the enzyme amount (e.g., nmol/s/mg of protein), ensuring measurement of active enzyme.
Linearity & Range [3] The range of enzyme concentrations where the measured activity is directly proportional to the amount of active enzyme.
Blank Correction [4] Critical for accuracy. Corrects for interference from assay buffer, sample color, autofluorescence, or turbidity.

Experimental Protocol Considerations

While a specific protocol for methylenediurease is not available, the following steps and considerations are universal in developing and validating a robust enzyme activity assay.

1. Assay Development and Optimization

  • Condition Optimization: Systematically determine the optimal pH, temperature, and ionic strength for your enzyme, as these factors profoundly impact activity [5] [6]. While physiological pH (7.5) and temperature (25°C or 37°C) are common starting points, the unique features of your enzyme may require different conditions [5].
  • Component Concentration: Ensure saturating levels of substrates and proper concentrations of essential components like cofactors or metal ions to achieve maximum reaction velocity (Vmax) [5] [6] [3].

2. Sample Preparation

  • Generation of Cellular Extracts: Cells are typically harvested, washed, and lysed using buffers containing detergents (e.g., 0.1% Triton X-100) followed by sonication and centrifugation to obtain a crude enzyme extract [2].
  • Stability Testing: Evaluate the impact of handling, such as repeated freeze-thaw cycles, on enzyme stability to define proper storage and processing procedures [2].
  • Protein Quantification: Determine the protein concentration of lysates using an assay like the BCA assay, which is necessary for calculating the specific activity [2].

3. Data Acquisition and Analysis

  • Continuous vs. Stopped Assays: Prefer continuous assays where the progress of the reaction is monitored in real-time, as they allow for immediate detection of artefacts [3].
  • Kinetic Modelling: For a more accurate estimation of enzyme activity, consider using kinetic models (e.g., based on Michaelis-Menten kinetics) that analyze the entire progress curve, rather than just assuming an initial linear rate [3].
  • Blank Correction Procedure: It is crucial to use the correct blanks to avoid underestimating activity or inhibition. One recommended method is: Corrected Data = Raw Data - (Substrate Blank + Sample Blank). This accounts for signals from the substrate solution and the test sample itself [4].

Troubleshooting and Lifecycle Management

Validation is not a one-time event. You should establish a plan for life cycle management, which includes monitoring assay performance over time and proactively investigating any issues with poor mass balance or reproducibility [1].

The following diagram outlines the core workflow for developing and validating an enzymatic activity assay, integrating the key stages and considerations discussed above.

G Start Assay Development Phase A Define Assay Format & Detection Method Start->A B Optimize Conditions (pH, Temperature, Ionic Strength) A->B C Determine Component Concentrations B->C D Establish Sample Preparation Protocol C->D E Assay Validation Phase F Test Precision (Repeatability, CV%) E->F G Establish Linearity Range & Specific Activity F->G H Verify Robustness (e.g., dilution, temp stability) G->H I Define Blank-Correction Procedure H->I J Lifecycle Management Phase K Routine Performance Monitoring J->K L Troubleshoot Issues (e.g., mass balance) K->L

References

methylene urea root shoot growth response turfgrass

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Slow-Release Nitrogen Fertilizers

Fertilizer Source Typical N% Release Mechanism Primary Factors Influencing Release Burn Potential Leaching Potential Low-Temp Response Residual Effect
Methylene Urea (MU) 38% [1] Microbial decomposition [1] [2] Soil microbial activity, temperature, moisture [1] Low [1] Low [1] Low [1] Moderate to Long [1]
IBDU 30-31% [1] Hydrolysis (water reaction) [1] [3] Soil moisture, particle size [1] Low [1] Moderately Low [1] Moderate [1] Moderate [1]
Sulfur-Coated Urea (SCU) 14-38% [1] Diffusion through coating flaws [1] Coating quality, soil moisture, microbial activity [1] Low [1] Low [1] Moderate [1] Moderate [1]
Resin-Coated Urea 24-35% [1] Diffusion through polymer coating [1] Temperature, coating thickness [1] Low [1] Low [1] Moderate [1] Long [1]
Ureaformaldehyde Varies Microbial decomposition [1] [3] Soil microbial activity, temperature, polymer chain length [1] Low [1] Low [1] Low [1] Moderate to Long [1]
Natural Organics 3-10% [1] Microbial mineralization [1] Soil microbial activity, temperature, moisture [1] [4] Very Low [1] Very Low [1] Very Low [1] Long [1]

Mechanisms of Action and Experimental Insights

While direct comparative growth data is limited, the search results clarify the distinct modes of action for these fertilizers, which directly influence turfgrass response.

Methylene Urea (MU) Mechanism
  • Release Process: MU consists of methylene urea polymers of varying chain lengths [1]. Upon application, a small portion (around 15%) is immediately soluble. The remainder is broken down by soil microbes, which convert the MU into urea, then to ammonium (NH₄⁺), and finally to nitrate (NO₃⁻) [2].
  • Key Factor: The speed of nitrogen release is dependent on microbial activity, which is influenced by soil temperature and moisture [1]. Longer polymer chains provide a longer residual effect [1].
  • Turf Growth Implication: This slow, steady release provides a consistent nitrogen supply. It is described as "spoon-feeding" the turf, which promotes sustained growth and can support both root development and healthy shoot growth without the excessive flush of growth associated with quick-release fertilizers [2].

The following diagram illustrates the nitrogen release pathway for Methylene Urea.

MU_N_Release Methylene_Urea Methylene Urea (MU) Soil_Microbes Soil Microbes Methylene_Urea->Soil_Microbes  Applied to Soil Urea Urea Soil_Microbes->Urea  Microbial Breakdown Ammonium Ammonium (NH₄⁺) Urea->Ammonium  Hydrolysis Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate  Nitrification Turf_Uptake Turfgrass Uptake Ammonium->Turf_Uptake  Direct Uptake Nitrate->Turf_Uptake  Primary Uptake

Contrasting Mechanisms of Other Fertilizers
  • IBDU (Isobutylidene Diurea): Its release is primarily through a chemical hydrolysis reaction with water in the soil, making it less dependent on soil microbes and temperature than MU [1] [3]. This allows it to be effective in cooler soils where microbial activity is low [1].
  • Natural Organic Fertilizers: These include materials like activated sewage sludge (e.g., Milorganite), processed manures, and plant-based meals [1] [3]. They release nitrogen strictly through the mineralization of organic matter by soil microbes [1] [4]. This process is highly dependent on favorable environmental conditions for the microbes and is typically slower than synthetic slow-release sources [4].

Application and Research Considerations

For researchers designing experiments or making application decisions, here are the key implications of the different release mechanisms:

  • Predicting Turf Response: The core principle is that fertilizers like MU, which rely on microbial activity, will have a release curve that mirrors microbial metabolic rates. This leads to a more synchronized release of nitrogen with periods of active turf growth in warm seasons. In contrast, IBDU's release is more constant when moisture is present, and coated fertilizers release based on diffusion and temperature [1].
  • Root vs. Shoot Growth: While the search results do not provide direct experimental data comparing root/shoot ratios, one source notes that slow-release fertilizers, in general, can favor root growth over shoot growth, especially when applied in cool weather for cool-season grasses [1]. This is likely due to the avoidance of a large, immediate nitrogen flux that promotes excessive leafy growth at the expense of roots [4].
  • Experimental Design: To properly compare these products, controlled studies should monitor not just visual turf quality and clipping yield, but also root mass, rhizome production, and carbohydrate reserves over time and under different environmental stresses [4].

References

environmental impact assessment methylene urea fertilizers

Author: Smolecule Technical Support Team. Date: February 2026

Available Technical Data on Methylene Urea

The following table consolidates the key characteristics of methylene urea (MU) fertilizers identified in the search results.

Feature Description
Core Mechanism [1] Slow microbial conversion of MU to plant-available nitrogen (ammonium, then nitrate). Release rate depends on MU polymer chain length.
WIN Content [1] 50% of total nitrogen is Water Insoluble Nitrogen (WIN).
Initial Availability [1] 15% of total nitrogen is immediately released through water solubility.
Key Environmental Claim [1] Reduces the risk of nitrogen loss to the environment compared to conventional fertilizers.
Reported Environmental Driver [2] Demand is driven by the need to address the problem of approximately 40% of nitrogen from traditional fertilizers being lost to the environment.
Primary Form [2] Granular form dominates the market (65% share).

Experimental Protocol for Nitrogen Release Analysis

Although the search results did not provide a specific cited protocol, the described mechanism of action suggests a standardizable experimental approach for comparing nitrogen release profiles. The flowchart below outlines this methodology.

MU_Release_Methodology cluster_analysis Key Analyses start Start: Prepare Soil Columns apply_fert Apply Fertilizers start->apply_fert mu_test Methylene Urea apply_fert->mu_test conv_control Conventional Urea (Control) apply_fert->conv_control incubate Incubate under controlled conditions mu_test->incubate conv_control->incubate sample Periodic Soil & Leachate Sampling incubate->sample analyze Analytical Measurements sample->analyze n_content Soil Mineral N Content (Ammonium, Nitrate) analyze->n_content leachate_no3 Leachate Nitrate Concentration analyze->leachate_no3 microbial_pop Soil Microbial Population Activity analyze->microbial_pop compare Compare Data & Conclude n_content->compare leachate_no3->compare microbial_pop->compare

Title: Nitrogen Release Experiment Workflow

This methodology allows for a direct comparison of the environmental impact by measuring the potential for nitrate leaching and tracking the microbial-driven release of nitrogen from MU.

Visualizing the Environmental Impact Advantage

The core proposed environmental benefit of MU is a reduction in nitrogen loss. The following diagram illustrates this conceptual advantage compared to conventional urea.

Nitrogen_Fate_Comparison cluster_conventional Conventional Urea Fertilizer cluster_mu Methylene Urea (MU) Fertilizer conv_app Fertilizer Applied conv_rapid_release Rapid Nitrogen Release conv_app->conv_rapid_release mu_app Fertilizer Applied conv_loss High Loss Potential conv_rapid_release->conv_loss conv_leaching Nitrate Leaching (Water Pollution) conv_loss->conv_leaching Pathway 1 conv_volatilization Ammonia Volatilization (Air Pollution) conv_loss->conv_volatilization Pathway 2 mu_slow_release Slow Microbial Release of N mu_app->mu_slow_release mu_plant_uptake Synchronized Plant Uptake mu_slow_release->mu_plant_uptake mu_reduced_loss Reduced Environmental Loss mu_plant_uptake->mu_reduced_loss

Title: Conceptual Comparison of Nitrogen Fate

References

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Physical Description

PelletsLargeCrystals

XLogP3

-2.2

UNII

TT2013TAE9

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (84.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13547-17-6

Wikipedia

Methylenediurea

General Manufacturing Information

Agriculture, forestry, fishing and hunting

Dates

Last modified: 07-17-2023

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